molecular formula C6H6BNO4 B1273509 5-Carboxypyridine-3-boronic acid CAS No. 913836-03-0

5-Carboxypyridine-3-boronic acid

Cat. No.: B1273509
CAS No.: 913836-03-0
M. Wt: 166.93 g/mol
InChI Key: XKDATYTUCBKUQZ-UHFFFAOYSA-N
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Description

5-Carboxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C6H6BNO4 and its molecular weight is 166.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-boronopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDATYTUCBKUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393635
Record name 5-Borononicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-03-0
Record name 5-Borononicotinic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90393635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxypyridine-3-boronic acid
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Foundational & Exploratory

5-Carboxypyridine-3-boronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxypyridine-3-boronic acid, also known as 5-borononicotinic acid, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a carboxylic acid and a boronic acid functional group on a pyridine ring, making it a versatile building block for the creation of complex molecular architectures. The presence of the pyridine nitrogen, carboxylic acid, and boronic acid moieties imparts unique electronic and binding properties, positioning it as a valuable component in the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, reactivity, and pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₆H₆BNO₄[1]
Molecular Weight 166.93 g/mol [1]
CAS Number 913836-03-0[1]
Appearance Solid
Melting Point 226-230 °C[1]
Boiling Point 486.3 °C at 760 mmHg[1]
Density 1.5 g/cm³[1]
Solubility No experimental data available. Boronic acids generally exhibit low solubility in water, which can be enhanced by the addition of sugars. Their solubility in organic solvents varies, with higher solubility often observed in ethers and ketones and lower solubility in hydrocarbons.[2][3]
pKa No experimental data available. Arylboronic acids typically have pKa values in the range of 4-10. The presence of both a carboxylic acid and the pyridine nitrogen will result in multiple ionization states.[4]
logP (predicted) A predicted XlogP value is available, though the specific value is not consistently reported across all sources. The partition coefficient is a critical parameter for predicting drug-likeness.[5]
InChI InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10)[1]
SMILES B(C1=CC(=CN=C1)C(=O)O)(O)O[1]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful application of this compound. Below are detailed methodologies for key experiments.

Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a common technique for determining the solubility of boronic acids in various solvents.

Principle: This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to determine the temperature at which complete dissolution occurs for a given composition.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Temperature probe

  • Light source and a photodetector or a turbidity sensor

  • Programmable thermostat

Procedure:

  • A precise amount of this compound and the selected solvent are weighed and placed into the jacketed glass vessel.

  • The mixture is stirred continuously while the temperature is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

  • The turbidity of the solution is monitored. The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature.

  • This process is repeated with different compositions of the solute and solvent to construct a solubility curve.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Weigh Solute and Solvent prep2 Add to Jacketed Vessel prep1->prep2 exp1 Stir and Heat at Constant Rate prep2->exp1 exp2 Monitor Turbidity exp1->exp2 exp3 Record Dissolution Temperature exp2->exp3 analysis1 Repeat for Different Compositions exp3->analysis1 analysis2 Construct Solubility Curve analysis1->analysis2 G start Prepare Solution of Known Concentration calibrate Calibrate pH Meter start->calibrate titrate Titrate with Standardized Base calibrate->titrate record Record pH after Each Addition titrate->record plot Plot pH vs. Titrant Volume record->plot determine Determine pKa from Half-Equivalence Point plot->determine G 5-Carboxypyridine-3-boronic_acid This compound Pd_Catalyst Pd Catalyst + Base 5-Carboxypyridine-3-boronic_acid->Pd_Catalyst Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Pd_Catalyst Coupled_Product Biaryl/Heterocyclic Product Pd_Catalyst->Coupled_Product G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 5-Carboxypyridine-3-boronic acid Derivative Inhibitor->Raf Inhibition

References

5-Carboxypyridine-3-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 913836-03-0

This technical guide provides an in-depth overview of 5-Carboxypyridine-3-boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, applications in the synthesis of bioactive molecules, particularly as a precursor to IRAK4 inhibitors, and detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Core Physicochemical Properties

This compound, also known as 5-borononicotinic acid, is a trifunctional molecule featuring a pyridine ring, a carboxylic acid group, and a boronic acid moiety. These functional groups impart unique reactivity and make it a valuable reagent in organic synthesis.[1][2] Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 913836-03-0
Molecular Formula C₆H₆BNO₄
Molecular Weight 166.93 g/mol [2]
IUPAC Name 5-boronopyridine-3-carboxylic acid
Synonyms 5-Borononicotinic acid, 5-Carboxy-3-pyridinylboronic acid
InChI InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10)
SMILES O=C(O)c1cc(B(O)O)cnc1
Table 2: Physical and Chemical Properties
PropertyValue
Melting Point 226-230 °C[2]
Boiling Point 486.3 °C at 760 mmHg[2]
Density 1.5 g/cm³[2]
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 5
Storage Temperature 2-8°C, sealed in dry conditions

Applications in Drug Discovery: Synthesis of IRAK4 Inhibitors

This compound is a crucial intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling cascade is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[1][5]

The general strategy for synthesizing IRAK4 inhibitors involves the Suzuki-Miyaura cross-coupling reaction, where this compound is coupled with a suitable aryl or heteroaryl halide to form a biaryl scaffold. This core structure is a common feature in many kinase inhibitors.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is adapted from established methods for similar heteroaryl boronic acids.

Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a 5-aryl or 5-heteroaryl nicotinic acid derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromoaniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq.).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-aryl or 5-heteroaryl nicotinic acid derivative.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base B Establish Inert Atmosphere (Argon/Nitrogen Purge) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Purify Product (Chromatography/Recrystallization) I->J K K J->K Final Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammation Pro-inflammatory Cytokines & Chemokines NFkB->Inflammation Gene Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Inflammation Gene Transcription Inhibitor IRAK4 Inhibitor (Synthesized from This compound) Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

References

A Technical Guide to the Solubility of 5-Carboxypyridine-3-boronic Acid and Related Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Carboxypyridine-3-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information from structurally analogous compounds—including phenylboronic acids and pyridine carboxylic acids—to predict solubility behavior and offer practical guidance for laboratory applications. The guide details established experimental protocols for solubility determination and outlines strategies to enhance the solubilization of this and similar molecules.

Introduction: Understanding the Solubility of Arylboronic Acids

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, notably as a building block in Suzuki-Miyaura cross-coupling reactions. Its solubility is a critical parameter influencing reaction kinetics, yield, purification, and formulation. The molecule's structure, featuring a polar pyridine ring, a hydrogen-bonding carboxylic acid group, and a Lewis acidic boronic acid moiety, results in complex solubility behavior that is highly dependent on the solvent system.

Generally, boronic acids are mild Lewis acids that are stable and easy to handle.[1] However, their solubility can be challenging to predict and measure. One complication is the tendency of boronic acids to undergo dehydration to form cyclic trimers known as boroxines, which exhibit different solubility profiles from the parent acid.[2][3] This equilibrium between the acid and its anhydride can be influenced by the solvent and may lead to difficulties in obtaining reproducible solubility data.[3]

Factors Influencing Solubility

The solubility of this compound is governed by several interconnected factors:

  • Solvent Polarity: The principle of "like dissolves like" is a primary determinant.[4] The polar nature of the pyridine and carboxylic acid groups suggests higher solubility in polar solvents. Phenylboronic acid, a simpler analog, is soluble in most polar organic solvents but poorly soluble in nonpolar ones like hexanes.[1]

  • Hydrogen Bonding: The carboxylic acid and boronic acid groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like ethanol and methanol) are expected to be effective.

  • pH (in Protic or Aqueous Systems): The presence of both a carboxylic acid group (pKa ≈ 4.2 for the 3-carboxy analog) and a boronic acid group (pKa ≈ 9) makes pH a critical factor.[5] In basic conditions, the deprotonation of the carboxylic acid to form a carboxylate salt can dramatically increase aqueous solubility.[5]

  • Temperature: For most solid solutes, solubility increases with temperature. This principle can be leveraged to dissolve the compound, although care must be taken to avoid degradation.[5]

  • Substituent Effects: The nature and position of substituents on the aromatic ring significantly impact solubility.[2] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group influences the overall polarity and crystal lattice energy of the molecule.

Solubility Data for Structurally Analogous Compounds

While specific data for this compound is scarce, the solubility of related compounds provides a valuable benchmark. The following table summarizes available quantitative and qualitative data for key analogs.

CompoundSolventTemperatureSolubilityReference
Phenylboronic Acid Diethyl Ether, EthanolN/ASoluble[1]
ChloroformN/AModerately Soluble[6]
Acetone, 3-PentanoneN/AHigh Solubility[6]
Hexanes, Carbon TetrachlorideN/APoorly Soluble[1]
MethylcyclohexaneN/AVery Low Solubility[6]
3-Carboxyphenylboronic Acid WaterN/A2.5 g/100 mL[7]
DMSON/ASlightly Soluble, 175 mg/mL (ultrasonic)[8]
Methanol, WaterN/ASlightly Soluble[7]
Nicotinic Acid (Pyridine-3-carboxylic acid) DMSO298.2 K~0.6 (mole fraction)[9]
Ethanol298.2 K~0.04 (mole fraction)[9]
WaterRoom Temp.Highly Soluble (~1 g in 1.5 mL)[10]
Acetone298.2 K~0.005 (mole fraction)[9]
Diethyl Ether298.2 K~0.002 (mole fraction)[9]
Acetonitrile298.2 K~0.001 (mole fraction)[9]
Dimethyl FormamideN/ASoluble (~1 mg/mL)[11]

Note: "N/A" indicates that the specific temperature was not provided in the source material.

The data suggests that polar aprotic solvents like DMSO and polar protic solvents like ethanol are good starting points for solubilizing this compound. The high solubility of nicotinic acid in water also suggests that aqueous-organic co-solvent systems may be effective.

Experimental Protocol: Dynamic Method for Solubility Determination

A common and reliable technique for determining the solubility of arylboronic acids is the dynamic or "synthetic" method. This approach involves heating a suspension of the solute in a solvent until complete dissolution is observed and then cooling it to observe the onset of crystallization.

Methodology:

  • Sample Preparation: A precise mass of the solute (e.g., this compound) is weighed and placed into a jacketed glass vessel equipped with a magnetic stirrer, a temperature probe, and a light source/detector (luminance probe). A known mass of the desired organic solvent is then added.

  • Heating Cycle: The suspension is stirred vigorously while the temperature of the vessel is slowly increased via a circulating fluid bath. The heating rate is typically controlled at 0.1-0.2 K/min near the dissolution point to ensure accuracy.

  • Equilibrium Point Determination: The temperature at which the last solid particles disappear is recorded as the equilibrium solubility temperature for that specific concentration. This point can be determined visually or, more accurately, by monitoring the light transmittance through the solution with a luminance probe; a sharp increase in light intensity marks the complete dissolution.[3][6]

  • Cooling Cycle (Optional but Recommended): The clear solution is then slowly cooled, and the temperature at which turbidity first reappears (onset of crystallization) is recorded. The average of the dissolution and crystallization temperatures is often taken as the final equilibrium point.

  • Data Collection: The procedure is repeated with different solute-to-solvent mass ratios to generate a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

G start Start prep Prepare Sample: - Weigh solute and solvent - Place in jacketed vessel start->prep heat Heat Mixture Slowly (e.g., 0.1 K/min) with Vigorous Stirring prep->heat observe Monitor for Dissolution (Visual or Luminance Probe) heat->observe observe->heat No record_temp Record Temperature (T_dissolve) at Point of Complete Dissolution observe->record_temp  Yes cool Cool Solution Slowly (Optional) record_temp->cool observe_crystal Monitor for Onset of Crystallization cool->observe_crystal observe_crystal->cool No record_temp2 Record Temperature (T_crystallize) observe_crystal->record_temp2  Yes calculate Calculate Equilibrium Temperature record_temp2->calculate next_conc Repeat for New Concentration? calculate->next_conc next_conc->prep Yes end End next_conc->end No

Caption: Workflow for the Dynamic Solubility Determination Method.

Practical Strategies for Solubilization

For researchers encountering poor solubility with this compound, the following strategies can be employed:

  • Co-Solvent Systems: Use a mixture of solvents. For reactions in less polar organic solvents like dioxane or toluene (common in Suzuki couplings), adding a small amount of a polar co-solvent such as DMSO, DMF, ethanol, or water can significantly improve solubility.[5]

  • pH Adjustment: When using protic or aqueous co-solvents, the solubility can be greatly enhanced by adding a base (e.g., sodium hydroxide, potassium carbonate).[5] This deprotonates the carboxylic acid, forming a much more polar and soluble carboxylate salt. A pH 1.5-2 units above the pKa of the carboxylic acid is a good target.[5]

  • Esterification: For applications requiring solubility in nonpolar organic solvents, converting the highly polar carboxylic acid group to a less polar ester can be an effective strategy.[5] This derivatization fundamentally changes the molecule's polarity profile.

Conclusion

While direct, quantitative solubility data for this compound in a wide range of organic solvents remains to be systematically published, a strong predictive framework can be built from the behavior of analogous compounds. Its solubility is expected to be highest in polar organic solvents, particularly those capable of hydrogen bonding, such as DMSO, DMF, and alcohols. The compound's amphoteric nature makes pH and the use of co-solvents powerful tools for modulating its solubility in laboratory settings. For precise quantitative needs, the dynamic experimental method detailed herein provides a robust protocol for generating reliable solubility data.

References

5-Carboxypyridine-3-boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for 5-Carboxypyridine-3-boronic acid, a heterocyclic organic compound incorporating a pyridine ring, a carboxylic acid group, and a boronic acid functional group. Such bifunctional molecules are of interest in medicinal chemistry and materials science, often serving as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueCitation(s)
Molecular FormulaC₆H₆BNO₄[1][2]
Molecular Weight166.93 g/mol [1]
IUPAC Name5-boronopyridine-3-carboxylic acid[1]
InChIInChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10)[1]
InChIKeyXKDATYTUCBKUQZ-UHFFFAOYSA-N[1]
Canonical SMILESB(C1=CC(=CN=C1)C(=O)O)(O)O[1]
CAS Number913836-03-0[1][3]

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers and properties.

G Compound This compound Formula Molecular Formula C₆H₆BNO₄ Compound->Formula has MW Molecular Weight 166.93 g/mol Compound->MW has IUPAC IUPAC Name 5-boronopyridine-3-carboxylic acid Compound->IUPAC is named CAS CAS Number 913836-03-0 Compound->CAS is identified by

Caption: Relationship between the compound and its key molecular data.

Experimental Protocols & Further Research

Detailed experimental protocols for the synthesis or application of this compound are specific to the intended reaction and are typically found in peer-reviewed chemical literature or patent filings. Researchers utilizing this compound would adapt general procedures for Suzuki-Miyaura coupling or other boronic acid-based reactions, taking into account the compound's specific solubility and reactivity, which may be influenced by the presence of both the acidic carboxylic and boronic acid groups. At present, established signaling pathway involvement is not widely documented and would be a subject for novel biological research.

References

5-Carboxypyridine-3-boronic Acid: A Technical Guide to Commercial Availability and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 5-Carboxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document consolidates information on its properties, suppliers, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Compound Information

This compound, also known as 5-borononicotinic acid, is a bifunctional molecule featuring both a carboxylic acid and a boronic acid group on a pyridine ring. This unique structure makes it an attractive reagent for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The presence of the carboxylic acid moiety provides a handle for further derivatization, while the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 913836-03-0
Molecular Formula C₆H₆BNO₄
Molecular Weight 166.93 g/mol
IUPAC Name 5-(dihydroxyboranyl)pyridine-3-carboxylic acid
Synonyms 5-Borononicotinic acid, 5-Carboxy-3-pyridinylboronic acid
Appearance Solid
Purity Typically ≥98%

Commercial Availability

This compound is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, so it is crucial to consult the respective supplier's documentation for detailed specifications.

Table 2: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
Alfa ChemistryACM913836030≥98%Inquire
Frontier Specialty ChemicalsC11998Not specifiedInquire
ChemicalBookCB6118987998%Inquire

Note: Availability and product details are subject to change. Please verify with the supplier directly.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1_Pd_X R¹-Pd(II)L₂-X OxAdd->R1_Pd_X Transmetalation Transmetalation R1_Pd_X->Transmetalation R1_Pd_R2 R¹-Pd(II)L₂-R² Transmetalation->R1_Pd_R2 RedElim Reductive Elimination R1_Pd_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base Boronate->Transmetalation R1X R¹-X R1X->OxAdd X_anion X⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific, published protocol for a Suzuki-Miyaura reaction utilizing this compound was not identified in a comprehensive literature search, the following is a general, representative procedure that can serve as a starting point for optimization. This protocol is adapted from established methods for similar pyridine boronic acids.

It is critical for researchers to perform small-scale test reactions to determine the optimal conditions for their specific substrates and desired products.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) and the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->add_solvent_catalyst reaction Heat and Stir (Monitor Progress) add_solvent_catalyst->reaction workup Reaction Work-up: - Cool to RT - Dilute and Wash reaction->workup purification Purify Product: - Column Chromatography or - Recrystallization workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a readily available and versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for researchers in drug discovery and development. While specific experimental protocols for this reagent may require optimization, established methodologies for similar compounds provide a solid foundation for its successful application in the laboratory. It is always recommended to consult safety data sheets (SDS) from the supplier before handling this or any chemical reagent.

Spectroscopic Profile of 5-Carboxypyridine-3-boronic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Carboxypyridine-3-boronic acid, a compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and interpretation of these findings.

Introduction

This compound, also known as 5-borononicotinic acid, is a bifunctional molecule incorporating both a carboxylic acid and a boronic acid group onto a pyridine ring. This unique combination of functionalities makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate and detailed spectroscopic characterization is crucial for confirming the identity, purity, and structural integrity of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR data are critical for confirming the arrangement of protons and carbon atoms within the molecule. While specific experimental data for this compound is not publicly available in tabulated form, data for a closely related compound, (6-propylcarbamoyl)pyridine-3-)boronic acid, provides expected chemical shift regions.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityAssignment
~8.9 - 9.2SingletH-2 (proton adjacent to N and C-B)
~8.7 - 8.9DoubletH-6 (proton adjacent to N and C-COOH)
~8.2 - 8.4DoubletH-4 (proton between B(OH)₂ and COOH)
~13.0Broad SingletCOOH
~8.0Broad SingletB(OH)₂

Note: Predicted values are based on the analysis of similar pyridine carboxylic acid and arylboronic acid structures. Actual values may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~165-175C=O (Carboxylic Acid)
~150-155C-2
~145-150C-6
~140-145C-4
~130-135C-5 (Carbon bearing COOH)
Carbon bearing B(OH)₂C-3 (Signal may be broad or unobserved)

Note: The carbon atom attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=N, C=C, and B-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretching (Carboxylic acid dimer)
~3200BroadO-H stretching (Boronic acid)
1760-1690StrongC=O stretching (Carboxylic acid)
1600-1585MediumC=C stretching (in pyridine ring)
1500-1400MediumC=C stretching (in pyridine ring)
~1350StrongB-O stretching
1320-1210MediumC-O stretching (Carboxylic acid)
950-910MediumO-H bending (Carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₆H₆BNO₄, Molecular Weight: 166.93 g/mol ), high-resolution mass spectrometry (HRMS) is essential for accurate mass determination.[2] The following table lists predicted m/z values for common adducts.[3]

Table 4: Predicted m/z Values for this compound Adducts

AdductCalculated m/z
[M+H]⁺168.04627
[M+Na]⁺190.02821
[M-H]⁻166.03171
[M+NH₄]⁺185.07281
[M+K]⁺206.00215
[M+H-H₂O]⁺150.03625

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for NMR, IR, and MS analysis of boronic acid-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of heterocyclic boronic acids is as follows:[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as protic solvents can lead to the exchange of the acidic protons of the carboxylic acid and boronic acid groups.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The spectral width should be sufficient to cover the aromatic and acidic proton regions (typically 0-15 ppm).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample is as follows:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

A general procedure for high-resolution mass spectrometry analysis is as follows:[1]

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. The mass range should be set to cover the expected molecular ion and its adducts.

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use the accurate mass to confirm the elemental composition of the compound.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in characterizing this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Confirmation Confirmed Structure and Purity Structure->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Spectroscopic_Data_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound H_NMR ¹H NMR Compound->H_NMR Proton Environment C_NMR ¹³C NMR Compound->C_NMR Carbon Skeleton IR_Data Vibrational Modes Compound->IR_Data Functional Groups MS_Data m/z Ratio Compound->MS_Data Molecular Weight

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

Stability and Storage of 5-Carboxypyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-carboxypyridine-3-boronic acid, a key building block in pharmaceutical and materials science. Understanding the stability profile of this compound is critical for ensuring its integrity and performance in research and development applications.

Core Stability Profile

This compound is a solid crystalline compound with a melting point in the range of 226-230°C.[1] Like other boronic acids, its stability is primarily influenced by moisture, oxidative conditions, and pH. The presence of both a carboxylic acid and a boronic acid group on the pyridine ring introduces unique stability characteristics.

General Storage Recommendations

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere, such as argon or nitrogen, are recommended to minimize degradation.

Key Factors Influencing Stability

Hydrolytic Stability
Oxidative Stability

Oxidative degradation is a significant concern for boronic acids, potentially leading to deboronation and the formation of the corresponding hydroxylated pyridine carboxylic acid. However, the presence of an intramolecular coordinating group, such as the carboxylic acid in the 5-position of the pyridine ring, is known to significantly enhance oxidative stability. This is a key structural feature of this compound that likely contributes to its relative robustness against oxidation compared to simpler arylboronic acids.

Thermal Stability

With a melting point of 226-230°C, this compound exhibits good thermal stability.[1] However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

Quantitative Stability Data

While specific quantitative stability data for this compound under various stress conditions is not extensively published, the following table summarizes its known physical properties.

ParameterValueReference
Molecular FormulaC₆H₆BNO₄[1]
Molecular Weight166.93 g/mol [1]
Melting Point226-230°C[1]
Boiling Point486.3°C at 760 mmHg[1]
Density1.5 g/cm³[1]

Potential Degradation Pathways

Based on the known chemistry of boronic acids, the following degradation pathways are plausible for this compound. The primary degradation products are hypothesized based on these general pathways.

G Potential Degradation Pathways A This compound B Hydrolysis (H₂O) A->B Moisture C Oxidation ([O]) A->C Oxidizing agents D Nicotinic acid B->D E Boric acid B->E C->E F 5-Carboxy-3-hydroxypyridine C->F

Caption: Potential degradation pathways of this compound.

Experimental Protocols

To assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

G Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Hydrolysis\n(0.1 M HCl, 60°C) Acid Hydrolysis (0.1 M HCl, 60°C) Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Acid Hydrolysis\n(0.1 M HCl, 60°C)->Analyze by HPLC-UV/MS Base Hydrolysis\n(0.1 M NaOH, 60°C) Base Hydrolysis (0.1 M NaOH, 60°C) Base Hydrolysis\n(0.1 M NaOH, 60°C)->Analyze by HPLC-UV/MS Oxidative Degradation\n(3% H₂O₂, RT) Oxidative Degradation (3% H₂O₂, RT) Oxidative Degradation\n(3% H₂O₂, RT)->Analyze by HPLC-UV/MS Thermal Degradation\n(80°C, solid state) Thermal Degradation (80°C, solid state) Thermal Degradation\n(80°C, solid state)->Analyze by HPLC-UV/MS Photostability\n(ICH Q1B guidelines) Photostability (ICH Q1B guidelines) Photostability\n(ICH Q1B guidelines)->Analyze by HPLC-UV/MS Prepare Solutions\n(e.g., in Methanol/Water) Prepare Solutions (e.g., in Methanol/Water) Prepare Solutions\n(e.g., in Methanol/Water)->Acid Hydrolysis\n(0.1 M HCl, 60°C) Prepare Solutions\n(e.g., in Methanol/Water)->Base Hydrolysis\n(0.1 M NaOH, 60°C) Prepare Solutions\n(e.g., in Methanol/Water)->Oxidative Degradation\n(3% H₂O₂, RT) Solid Compound Solid Compound Solid Compound->Thermal Degradation\n(80°C, solid state) Solid Compound->Photostability\n(ICH Q1B guidelines) Characterize Degradants\n(NMR, MS) Characterize Degradants (NMR, MS) Analyze by HPLC-UV/MS->Characterize Degradants\n(NMR, MS)

Caption: General workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of methanol and water). For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to a constant temperature of 80°C.

    • Photostability: Expose the solid compound to light as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Peak Purity and Identification: Assess the peak purity of the parent compound and any degradation products using a photodiode array (PDA) detector. Identify the structure of significant degradation products using LC-MS and/or NMR.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from 5% to 95% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Analytical Techniques for Stability Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary technique for quantifying the parent compound and its degradation products. A well-developed, stability-indicating method can separate all significant degradants from the parent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H and ¹¹B NMR, is a powerful tool for confirming the structure of the parent compound and its degradation products. ¹¹B NMR is especially useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.

Summary of Recommendations

The following table summarizes the key stability and storage recommendations for this compound.

ConditionRecommendationRationale
Temperature Store at 2-8°C (refrigerated) for long-term storage.To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.
Humidity Store in a dry environment with the container tightly sealed.To prevent hydrolysis of the boronic acid group.
Light Protect from light.To prevent potential photolytic degradation.
Atmosphere For long-term storage, consider storing under an inert gas (e.g., argon).To minimize oxidative degradation.
pH Avoid strongly acidic or basic conditions in solution.To prevent accelerated hydrolysis.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions leading to degradation.

References

5-Carboxypyridine-3-boronic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxypyridine-3-boronic acid, also known as 5-borononicotinic acid, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring a pyridine ring, a carboxylic acid, and a boronic acid moiety, offers a powerful platform for the design and synthesis of novel therapeutic agents. The pyridine core provides a key structural motif present in numerous biologically active compounds, while the carboxylic acid and boronic acid groups serve as versatile handles for synthetic elaboration and as pharmacophoric elements that can engage with biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors and receptor modulators. We will delve into its synthetic utility, present key biological data for derived compounds, and provide detailed experimental protocols and workflow visualizations to aid researchers in harnessing the potential of this promising scaffold.

Core Applications in Drug Discovery

The strategic placement of the boronic acid and carboxylic acid functionalities on the pyridine ring makes this compound a highly attractive starting material for generating diverse molecular architectures. Its applications span various therapeutic areas, primarily driven by its utility in palladium-catalyzed cross-coupling reactions and the inherent ability of the boronic acid group to act as a key interacting pharmacophore.

Synthesis of GLP-1 Receptor Agonists for Metabolic Diseases

A significant application of this compound is in the synthesis of potent activators of the glucagon-like peptide-1 (GLP-1) receptor.[1][2] The GLP-1 receptor is a well-validated target for the treatment of type 2 diabetes and obesity. Activation of this receptor enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.

This compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions to construct complex heterocyclic systems that act as GLP-1 receptor agonists.[1][2] The pyridine nitrogen can participate in crucial hydrogen bonding interactions within the receptor binding pocket, while the carboxylic acid can be further functionalized or act as a key polar group to enhance potency and pharmacokinetic properties.

Quantitative Biological Data

While specific EC50 values for a series of compounds derived directly from this compound are not publicly available in a consolidated table within the examined patents, the literature indicates that such derivatives are potent activators of the GLP-1 receptor. For the purpose of this guide, the following table represents hypothetical, yet plausible, data for a series of analogs to illustrate the structure-activity relationship (SAR) that could be explored.

Compound IDR Group Modification (at Carboxylic Acid)GLP-1R Activation (EC50, nM)
1a Methyl Ester150
1b Ethylamide75
1c (S)-3-hydroxypyrrolidine amide25
1d 4-fluorobenzylamide40

This data is illustrative and intended to demonstrate the potential for SAR exploration.

Potential as Enzyme Inhibitors

The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, most notably in serine proteases and other hydrolases.[3] The boron atom can form a reversible covalent bond with the hydroxyl group of a catalytic serine residue, mimicking the tetrahedral transition state of substrate hydrolysis and leading to potent inhibition. While specific examples of enzyme inhibitors directly synthesized from this compound are not yet widely published, its structure is analogous to other boronic acid-based inhibitors.

Given the prevalence of the pyridine nucleus in kinase inhibitors, it is plausible that derivatives of this compound could be developed as inhibitors of protein kinases, where the boronic acid could interact with key residues in the ATP-binding pocket. Furthermore, its structural similarity to nicotinic acid suggests potential applications in targeting enzymes involved in NAD+ metabolism, such as poly(ADP-ribose) polymerases (PARPs).

Experimental Protocols

Synthesis of this compound

The synthesis of the core molecule can be achieved from nicotinic acid through a bromination step followed by a borylation reaction.

Step 1: Synthesis of 5-Bromonicotinic Acid

A common method for the synthesis of 5-bromonicotinic acid involves the direct bromination of nicotinic acid hydrochloride in the presence of thionyl chloride.[4]

  • Materials: Nicotinic acid, thionyl chloride, bromine, iron powder (catalyst), 4N sodium hydroxide solution.

  • Procedure:

    • To a mixture of nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and iron powder (e.g., 1 g, 2% w/w) at 70°C, slowly add bromine (e.g., 40 ml, 0.78 mol) over 2 hours with stirring.

    • Reflux the reaction mixture for 6 hours with continuous stirring.

    • Distill off the excess bromine and thionyl chloride.

    • Cool the residue to 0°C and add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches 3.

    • The precipitated 5-bromonicotinic acid is collected by filtration, washed with ice-cold water, and dried.

Step 2: Borylation of 5-Bromonicotinic Acid

The conversion of 5-bromonicotinic acid to this compound can be achieved via a lithium-halogen exchange followed by reaction with a borate ester.

  • Materials: 5-Bromonicotinic acid, n-butyllithium, triisopropyl borate, tetrahydrofuran (THF), hydrochloric acid.

  • Procedure:

    • Dissolve 5-bromonicotinic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78°C.

    • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70°C.

    • After stirring for 1 hour at -78°C, add triisopropyl borate dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of aqueous hydrochloric acid.

    • Extract the product with an appropriate organic solvent and purify by recrystallization or column chromatography.

Suzuki-Miyaura Coupling for the Synthesis of GLP-1 Receptor Agonist Precursors

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, as described in patent literature.[2]

  • Materials: this compound, heterocyclic halide (e.g., 2-((4-((S)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1][3]dioxol-4-yl)piperidin-1-yl)methyl)-5-bromo-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole), Pd(dppf)Cl2 or another suitable palladium catalyst, potassium phosphate (K3PO4) solution (1M), 1,4-dioxane.

  • Procedure:

    • In a microwave vial, combine the heterocyclic halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., 0.1 eq).

    • Add 1,4-dioxane and the aqueous K3PO4 solution.

    • Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

    • Seal the vial and heat in a microwave reactor at 120°C for 20-30 minutes.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biological Evaluation: β-Arrestin Recruitment Assay for GLP-1 Receptor Activation

The PathHunter® β-arrestin recruitment assay is a common method to quantify the activation of the GLP-1 receptor.[2][3][5]

  • Principle: This cell-based assay utilizes enzyme fragment complementation (EFC). The GLP-1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced activation of the receptor leads to the recruitment of β-arrestin, bringing the two enzyme fragments together to form a functional β-galactosidase enzyme, which generates a chemiluminescent signal upon addition of a substrate.

  • Materials: PathHunter® GLP-1R β-Arrestin cells, cell plating reagent, test compounds, reference agonist (e.g., GLP-1), PathHunter® detection reagents, white opaque 384-well microplates, luminometer.

  • Procedure:

    • Cell Plating:

      • Thaw and resuspend the PathHunter® cells in the provided cell plating reagent according to the manufacturer's protocol.

      • Dispense the cell suspension into the wells of a 384-well plate (e.g., 5,000-10,000 cells/well).

      • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

    • Compound Addition:

      • Prepare serial dilutions of the test compounds and the reference agonist in the appropriate assay buffer.

      • Add a small volume (e.g., 5 µL) of the diluted compounds to the wells containing the cells.

      • Incubate the plate for 90 minutes at 37°C.

    • Detection:

      • Equilibrate the PathHunter® detection reagent to room temperature.

      • Add the detection reagent to each well.

      • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition:

      • Measure the chemiluminescent signal using a plate-based luminometer.

    • Data Analysis:

      • Plot the luminescence signal against the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the EC50 values for each compound.

Visualizing Workflows and Pathways

Experimental Workflow

The overall workflow for the discovery of novel bioactive compounds using this compound can be visualized as a multi-step process, from synthesis to biological characterization.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling start->suzuki halide Heterocyclic Halide halide->suzuki library Compound Library suzuki->library primary_screen Primary Screening (e.g., β-Arrestin Assay) library->primary_screen sar Structure-Activity Relationship (SAR) Analysis primary_screen->sar sar->halide Iterative Design secondary_assay Secondary Assays (e.g., cAMP accumulation, pERK) sar->secondary_assay lead_opt Lead Optimization secondary_assay->lead_opt

A streamlined workflow for drug discovery using this compound.
GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist triggers a cascade of intracellular events, primarily mediated by the Gαs protein subunit. This leads to the production of cyclic AMP (cAMP) and the activation of downstream effectors that ultimately promote insulin secretion and other beneficial metabolic effects.[2][3][5]

glp1_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects agonist GLP-1 Agonist (derived from 5-CPBA) glp1r GLP-1 Receptor agonist->glp1r Binds g_protein Gs Protein glp1r->g_protein Activates arrestin β-Arrestin glp1r->arrestin Recruits ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp ATP → pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin ↑ Insulin Secretion pka->insulin gene_exp ↑ Pro-insulin Gene Expression pka->gene_exp survival ↑ β-cell Survival pka->survival epac2->insulin erk ERK1/2 erk->gene_exp arrestin->erk Activates

Simplified GLP-1 receptor signaling cascade initiated by agonist binding.

Conclusion

This compound represents a high-value scaffold for medicinal chemists engaged in modern drug discovery. Its utility as a versatile building block for constructing complex molecules, particularly through Suzuki-Miyaura coupling, combined with the proven track record of boronic acids as effective pharmacophores, positions it as a key intermediate for developing novel therapeutics. The successful application of this moiety in the synthesis of GLP-1 receptor agonists highlights its potential in addressing metabolic disorders. Future explorations may uncover its utility in other therapeutic areas, such as oncology and infectious diseases, by targeting a broader range of enzymes and receptors. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and unlock the full potential of this promising chemical entity.

References

The Advent and Evolution of Pyridine Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyridine boronic acids. From their challenging initial syntheses to their current status as indispensable reagents in modern organic chemistry, this document details the pivotal moments and methodological advancements that have shaped the field. Particular emphasis is placed on the distinct chemical properties and synthetic routes for 2-, 3-, and 4-pyridine boronic acids and their derivatives. This guide also presents detailed experimental protocols for key synthetic transformations and summarizes relevant quantitative data. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the core concepts for researchers and professionals in drug development and materials science.

Introduction: The Rise of a Privileged Heterocyclic Building Block

Pyridine boronic acids and their ester derivatives have emerged as powerful and versatile building blocks in organic synthesis. Their ability to participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented their importance in the construction of complex molecules.[1] The pyridine motif is a ubiquitous structural feature in pharmaceuticals, agrochemicals, and functional materials, and the development of reliable methods for the synthesis and application of pyridine boronic acids has been a significant driver of innovation in these fields.[2][3] This guide traces the historical development of this important class of reagents, from early, often challenging, synthetic efforts to the sophisticated and robust methodologies available today.

A Challenging Beginning: The Discovery and Early History

The journey to readily accessible pyridine boronic acids was fraught with challenges, primarily due to the inherent instability of some isomers. While the first synthesis of an organoboronic acid was reported by Edward Frankland in 1860, the specific class of pyridine boronic acids appeared in the chemical literature much later.[4]

A pivotal moment in the early history of these compounds was the work of F. C. Fischer and E. Havinga in 1965. Their research, published in Recueil des Travaux Chimiques des Pays-Bas, described the synthesis of a 2-pyridylboron di-isobutyl ester. This work is one of the earliest documented preparations of a pyridine boronic acid derivative and highlighted the inherent instability of the free 2-pyridineboronic acid, which was prone to decomposition. This instability is a recurring theme in the chemistry of the 2-substituted isomer and has driven the development of more stable ester and salt derivatives.[5]

The early synthetic strategies predominantly relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. These methods, while foundational, often suffered from low yields and required stringent reaction conditions, such as very low temperatures.

The Isomers: Distinct Personalities and Synthetic Strategies

The reactivity, stability, and synthetic accessibility of pyridine boronic acids are highly dependent on the position of the boronic acid group on the pyridine ring.

2-Pyridine Boronic Acid: The Unstable Isomer and Its Derivatives

2-Pyridine boronic acid is notoriously unstable and susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. This instability has made its isolation and storage as a free acid challenging. Consequently, much of the research has focused on the synthesis and use of its more stable derivatives, such as pinacol esters, MIDA esters, and trifluoroborate salts.[5][6]

The most common synthetic approach involves a halogen-metal exchange of a 2-halopyridine (typically 2-bromopyridine) with an organolithium reagent at low temperatures, followed by quenching with a borate ester.[6]

Experimental Protocol: Synthesis of 2-Pyridineboronic Acid Pinacol Ester

A general procedure for the synthesis of 2-pyridineboronic acid pinacol ester from 2-bromopyridine is as follows:

  • To a solution of 2-bromopyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of anhydrous toluene and THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude boronic acid is then esterified by refluxing with pinacol (1.1 eq) in toluene with azeotropic removal of water using a Dean-Stark apparatus.

  • The resulting pinacol ester is purified by column chromatography on silica gel to afford the desired product.

Workflow for the synthesis of 2-pyridineboronic acid pinacol ester.

3-Pyridine Boronic Acid: A More Stable and Versatile Reagent

In contrast to its 2-substituted counterpart, 3-pyridine boronic acid exhibits significantly greater stability, making it a more user-friendly reagent in organic synthesis. It is commercially available and widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 3-pyridyl moiety.

Early syntheses often involved Grignard reagent formation from 3-bromopyridine, which could be challenging. However, improved methods utilizing lithium-halogen exchange with an in situ quench with a borate ester have been developed, providing higher yields and scalability.[7]

Experimental Protocol: Improved Synthesis of 3-Pyridineboronic Acid

The following protocol, adapted from Li et al., describes an efficient synthesis of 3-pyridineboronic acid:[7]

  • A solution of 3-bromopyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of toluene and THF is cooled to -40 °C under a nitrogen atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, maintaining the temperature below -35 °C.

  • The reaction mixture is stirred at -40 °C for 1 hour.

  • The reaction is quenched by the addition of aqueous hydrochloric acid.

  • The aqueous layer is separated and the pH is adjusted to 7 with a sodium hydroxide solution, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water and acetonitrile, and dried under vacuum to yield 3-pyridineboronic acid, which often exists as the boroxine trimer.

Workflow for the improved synthesis of 3-pyridineboronic acid.

4-Pyridine Boronic Acid: A Stable and Crystalline Solid

Similar to the 3-isomer, 4-pyridine boronic acid is a stable, crystalline solid that is commercially available. It is a valuable reagent for introducing the 4-pyridyl group in various chemical transformations.[8] The synthesis of 4-pyridine boronic acid generally follows a similar pathway to its isomers, involving a halogen-metal exchange followed by borylation.

Experimental Protocol: Synthesis of 4-Pyridineboronic Acid

A representative procedure for the synthesis of 4-pyridineboronic acid is as follows:

  • To a solution of 4-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.1 eq) is added dropwise.

  • The mixture is stirred at -78 °C for 1 hour.

  • Trimethyl borate (1.2 eq) is then added, and the reaction is stirred for another hour at -78 °C before being allowed to warm to room temperature overnight.

  • The reaction is quenched with aqueous hydrochloric acid.

  • The product is isolated by recrystallization from a suitable solvent system.[6]

The Suzuki-Miyaura Coupling: A Paradigm Shift

The development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent refinement revolutionized the use of boronic acids, including the pyridine derivatives.[9] This reaction provides a highly efficient and functional group tolerant method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboronic acid to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst.[4]

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of pyridine boronic acids and their derivatives.

Table 1: Synthesis of Pyridine Boronic Acids and Esters

IsomerStarting MaterialReagentsConditionsYield (%)Reference
2- 2-Bromopyridine1. n-BuLi, Triisopropyl borate 2. Pinacol1. Toluene/THF, -78°C 2. Toluene, reflux~70-80[6]
3- 3-Bromopyridinen-BuLi, Triisopropyl borateToluene/THF, -40°C90-95[7]
4- 4-Bromopyridinen-BuLi, Trimethyl borateTHF, -78°C to rt~65-75[6]

Table 2: Stability of Pyridine Boronic Acids

IsomerStability as Free AcidCommon Stable DerivativesNotesReference
2- Low (prone to protodeboronation)Pinacol ester, MIDA ester, Trifluoroborate saltEsterification is crucial for isolation and storage.[5]
3- HighBoroxine (trimer) is common.Generally stable and easy to handle.
4- HighCrystalline solid.Stable under normal laboratory conditions.[8]

Applications in Drug Discovery and Materials Science

The accessibility of pyridine boronic acids through reliable synthetic methods has had a profound impact on drug discovery and materials science.

In drug discovery , the Suzuki-Miyaura coupling with pyridine boronic acids is a cornerstone for the synthesis of a vast number of biologically active compounds. The pyridine ring is a key pharmacophore in many approved drugs, and the ability to efficiently form C-C bonds with this heterocycle has accelerated the discovery and development of new therapeutic agents.[2][3]

In materials science , pyridine boronic acids are utilized in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials where the electronic and coordinating properties of the pyridine nucleus are desired.[8]

Conclusion and Future Outlook

The discovery and development of pyridine boronic acids represent a significant chapter in the history of organic synthesis. Overcoming the initial challenges of instability, particularly for the 2-isomer, has unlocked a treasure trove of synthetic possibilities. The continued refinement of synthetic methods, including the development of more stable boronic acid surrogates and more efficient catalytic systems, will undoubtedly expand the applications of these invaluable reagents. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of pyridine boronic acids in the synthetic chemist's toolbox is set to increase even further. The ongoing research in this field promises even more innovative and sustainable approaches to the synthesis and utilization of these versatile building blocks.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Carboxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 5-carboxypyridine-3-boronic acid. This versatile building block is crucial in the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in medicinal chemistry and drug discovery.[1][2][3] This document outlines the general reaction mechanism, recommended starting conditions, and a detailed experimental protocol.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[4][5] This reaction is widely employed in the pharmaceutical industry for the synthesis of a vast array of drug candidates and approved drugs.[3][6][7]

This compound is a valuable reagent for introducing a pyridine ring with a carboxylic acid moiety into a target molecule. However, the presence of the acidic proton on the carboxylic acid and the nitrogen atom in the pyridine ring can present challenges, such as catalyst inhibition and undesired side reactions like protodeboronation.[1][8] Therefore, careful selection of reaction conditions is paramount for a successful coupling.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst.[4][5]

Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Recommended Starting Conditions

The successful Suzuki coupling of this compound requires careful optimization of the catalyst, ligand, base, and solvent. The presence of the carboxylic acid group often necessitates the use of milder bases to avoid side reactions. Below are tabulated starting conditions based on literature precedents for similar heteroaryl boronic acids.[1][9][10][11]

ComponentRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃Catalyst loading typically ranges from 1-5 mol%.[1][2] PdCl₂(dppf) is often effective for heteroaryl couplings.[11]
Ligand PPh₃, dppf, SPhos, P(t-Bu)₃, CataCXium AFor pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃, a ligand is required. Bulky, electron-rich phosphine ligands can be beneficial for challenging couplings.[9][10][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, NaHCO₃An inorganic base is crucial for the activation of the boronic acid.[13] For substrates with acidic protons, milder bases like K₂CO₃ or NaHCO₃ may be preferred.[1][7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile, IsopropanolA mixture of an organic solvent and water is commonly used.[11][14] Anhydrous conditions with specific bases like TMSOK have also been reported to be effective for heteroaryl couplings.[9]
Temperature 80-110 °CThe reaction temperature often needs to be elevated to ensure complete conversion.
Atmosphere Inert (Argon or Nitrogen)It is essential to degas the reaction mixture to prevent oxidation of the palladium catalyst.

Experimental Protocol: General Procedure

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl/Heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (typically 8-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.

Below is a workflow diagram for the experimental protocol.

Experimental_Workflow start Start add_reagents 1. Add aryl halide, boronic acid, and base to reaction vessel. start->add_reagents add_catalyst 2. Add palladium catalyst. add_reagents->add_catalyst inert_atmosphere 3. Establish inert atmosphere (evacuate/backfill with Ar/N₂). add_catalyst->inert_atmosphere add_solvent 4. Add degassed solvent. inert_atmosphere->add_solvent heat_stir 5. Heat and stir the reaction mixture. add_solvent->heat_stir monitor 6. Monitor reaction progress (TLC, LC-MS). heat_stir->monitor workup 7. Cool and perform aqueous workup. monitor->workup purify 8. Purify the crude product. workup->purify end End purify->end

Caption: Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve the yield. The ratio of boronic acid to the halide can also be adjusted (e.g., increasing to 1.5 equivalents).

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue with heteroaryl boronic acids.[15] Using anhydrous conditions, or specific bases like CsF or KF, can sometimes mitigate this problem.[12][15][16]

  • Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.

  • Purification Challenges: The carboxylic acid functionality may complicate purification. It may be necessary to use an acidic or basic wash during the workup to remove unreacted starting materials or byproducts. In some cases, protecting the carboxylic acid as an ester prior to the coupling, followed by deprotection, may be a viable strategy.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize novel compounds for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Carboxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-carboxypyridine-3-boronic acid with a variety of (hetero)aryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both a pyridine nitrogen and a carboxylic acid moiety in the boronic acid substrate presents unique challenges, including potential catalyst inhibition and the need for carefully optimized reaction conditions to ensure high yields and purity.

This document offers a comparative overview of common palladium catalysts, detailed experimental protocols, and visual representations of the reaction workflow and mechanism to aid in the successful implementation of this critical transformation.

Data Presentation: Palladium Catalyst Performance

The choice of palladium catalyst, ligand, and base is critical for the successful cross-coupling of this compound. The following table summarizes the performance of representative palladium catalyst systems for the coupling of substrates similar to this compound, such as 5-bromonicotinic acid, with arylboronic acids. These conditions serve as an excellent starting point for optimization.

Palladium Catalyst/PrecatalystLigandBaseSolvent SystemTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₃PO₄DMF80 - 10012 - 2485-963 - 5
Pd(dppf)Cl₂dppfK₂CO₃DME or 1,4-Dioxane/H₂O80 - 1002 - 8>901 - 3
Pd₂(dba)₃XPhosK₃PO₄THF or Toluene/H₂O80 - 1002 - 8>901 - 2
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O60 - 1004 - 12>901 - 2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806 - 12>951 - 3

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with (hetero)aryl bromides or iodides.

Materials:

  • This compound

  • (Hetero)aryl halide (bromide or iodide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed 1,4-Dioxane and Water (or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the (hetero)aryl halide (1.0 equivalent), and the base (K₃PO₄ or K₂CO₃, 2.0-3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 5:1 ratio, or DMF). The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to protonate the carboxylic acid, facilitating its extraction into the organic layer.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-(hetero)aryl-3-pyridinecarboxylic acid.

Protocol 2: Rapid Coupling using a Buchwald Precatalyst (e.g., XPhos Pd G3)

This protocol is suitable for achieving faster reaction times and can be effective for more challenging coupling partners, including some aryl chlorides.

Materials:

  • This compound

  • (Hetero)aryl halide (chloride, bromide, or iodide)

  • XPhos Pd G3 precatalyst

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., THF, Toluene, or 1,4-Dioxane) and water

  • Inert gas (Argon or Nitrogen)

  • Reaction vial suitable for heating

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, add this compound (1.5 equivalents), the (hetero)aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 3.0 equivalents).

  • Add the XPhos Pd G3 precatalyst (1-2 mol%).

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent (e.g., THF or Toluene) and degassed water (typically a 4:1 to 10:1 organic solvent to water ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction, which is often complete within 2-8 hours.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[1]

Suzuki_Miyaura_Cycle cluster_legend Legend A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)L₂-X B->C D Transmetalation (R-B(OH)₂ + Base) C->D E Ar-Pd(II)L₂-R D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G H X⁻ I [B(OH)₃X]⁻ Key1 Pd(0) Species Key2 Pd(II) Intermediates Key3 Final Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the palladium-catalyzed cross-coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: This compound, Aryl Halide, Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Optimizing Base Selection for Suzuki Coupling of 5-Carboxypyridine-3-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical parameter influencing the success of this reaction is the selection of an appropriate base. This is particularly true for challenging substrates such as 5-Carboxypyridine-3-boronic acid, where the presence of both a pyridine nitrogen and a carboxylic acid moiety can introduce complexities. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition, while the acidic proton of the carboxylic acid necessitates careful consideration of the base's strength and nature to avoid unwanted side reactions, such as protodeboronation.

This document provides detailed application notes and protocols for the selection of an optimal base in the Suzuki coupling of this compound with aryl halides.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid for the crucial transmetalation step. This is generally believed to occur via two main pathways:

  • Boronate Formation: The base deprotonates the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.

  • Hydroxide Ligand Exchange: The base can also react with the palladium catalyst to generate a palladium-hydroxo complex. This complex is more susceptible to reaction with the neutral boronic acid.

The choice of base can significantly impact reaction rates and yields by influencing the equilibrium of these pathways and by affecting the stability of the catalyst and the boronic acid itself.

Comparative Performance of Common Bases

While a direct comparative study of bases for the Suzuki reaction of this compound is not extensively documented in a single source, analysis of protocols for structurally similar compounds (heterocyclic carboxylic acids and pyridylboronic acids) provides valuable insights. The following table summarizes the typical performance of commonly used bases in such reactions. The data is compiled from various sources and represents expected outcomes for the coupling of a heterocyclic carboxylic acid with an aryl bromide.

BaseTypical Solvent SystemGeneral ObservationsExpected Yield Range
K₂CO₃ Dioxane/H₂O, Toluene/Ethanol/H₂OA widely used, cost-effective, and moderately strong base. Often provides a good balance between reactivity and minimizing side reactions. Can be effective, but yields may be modest with challenging substrates.40-70%
Na₂CO₃ Dioxane/H₂O, Acetonitrile/H₂OSimilar to K₂CO₃ but slightly less basic. Its performance can be substrate-dependent. In some cases, it may offer milder conditions, but often results in lower yields compared to other carbonate bases in reactions with heterocyclic carboxylic acids.30-60%
K₃PO₄ Dioxane/H₂O, Toluene, DMFA stronger, non-nucleophilic base that is often effective for challenging Suzuki couplings, including those with heteroaryl boronic acids. Its use can lead to higher yields and faster reaction times. It is particularly effective in anhydrous conditions or with minimal water.[1][2]60-90%
Cs₂CO₃ Dioxane/H₂O, Toluene, DMFA highly effective but more expensive base.[3] Its greater solubility in organic solvents can be advantageous.[3] Often employed when other bases fail to provide satisfactory results, particularly with sterically hindered or electronically deactivated substrates.[3]70-95%

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. Protocol 1 represents a generally robust starting point using potassium phosphate, while Protocol 2 offers an alternative with potassium carbonate.

Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)

This protocol is recommended as a starting point for achieving high yields, especially with challenging aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, oven-baked round-bottom flask, add this compound, the aryl halide, and anhydrous potassium phosphate.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Through the septum, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-aryl-3-pyridinecarboxylic acid.

Protocol 2: Suzuki Coupling using Potassium Carbonate (K₂CO₃)

This protocol provides a cost-effective alternative that can be effective for more reactive aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-iodotoluene) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound and the aryl halide in a mixture of toluene and ethanol (e.g., 3:1 ratio).

  • Add an aqueous solution of potassium carbonate (2M).

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer, and wash the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers and extract the product into an aqueous basic solution (e.g., 1M NaOH).

  • Wash the aqueous extract with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.

  • Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the 5-aryl-3-pyridinecarboxylic acid.

Visualizing the Workflow and Catalytic Cycle

Suzuki_Base_Selection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: This compound + Aryl Halide add_base Add Base (e.g., K3PO4, K2CO3) start->add_base add_catalyst Add Palladium Catalyst + Ligand add_base->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat under Inert Atmosphere (80-100 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Purification (Chromatography/Recrystallization) extract->purify product Final Product: 5-Aryl-3-pyridinecarboxylic acid purify->product Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd2_complex R-Pd(II)-X Ln pd0->pd2_complex Oxidative Addition pd2_boronate R-Pd(II)-Ar Ln pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Product Ar-R pd2_boronate->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid R-B(OH)2 boronic_acid->pd2_boronate base Base (e.g., K3PO4) base->pd2_boronate activation

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Carboxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 5-Carboxypyridine-3-boronic acid. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds. Biaryl moieties are prevalent in a vast array of pharmaceuticals and bioactive molecules, making their efficient synthesis a critical aspect of drug discovery and development. This compound is a valuable building block that introduces a pyridine ring with a carboxylic acid group, a common feature in pharmacologically active compounds that can influence solubility, metabolic stability, and target binding.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate, catalyzed by a palladium complex.[1][2] This reaction is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[3]

This compound allows for the introduction of a nicotinic acid scaffold into a target molecule. The pyridine nitrogen can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid provides a handle for further derivatization or can participate in key interactions with biological targets.

Core Reaction: Suzuki-Miyaura Coupling

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1][4]

Suzuki_Miyaura_Reaction cluster_reactants Inputs cluster_conditions Reaction Conditions Aryl_Halide Aryl-X (X = Br, I, OTf) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Aryl_Halide->Catalyst Oxidative Addition Boronic_Acid 5-Carboxypyridine- 3-boronic acid Boronic_Acid->Catalyst Transmetalation Product Biaryl Product Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃, K₃PO₄) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are general starting points for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Conditions for Suzuki-Miyaura Coupling

This protocol is a standard set of conditions often successful for a variety of aryl bromides and iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the reaction vessel.

  • Add the palladium catalyst to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-4 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a microwave reaction vial, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), base (2.0 eq.), and palladium catalyst.

  • Add the solvent to the vial.

  • Seal the vial and purge with an inert gas.

  • Place the vial in a microwave reactor and heat to 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Representative Yields

The following table summarizes representative yields for Suzuki-Miyaura couplings of pyridine derivatives with various arylboronic acids. While these examples do not all use this compound directly, they provide an indication of expected yields for similar transformations. The reaction of a pyridinyl bromide with an arylboronic acid is mechanistically very similar to the reaction of an aryl bromide with a pyridinylboronic acid.

Biaryl ProductAryl HalideArylboronic AcidCatalystBaseSolventTemp. (°C)Yield (%)Reference
5-Phenylnicotinic acid5-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄K₃PO₄DMF10085-95[5]
5-(3-Fluoro-4-methylphenyl)nicotinic acid5-Bromonicotinic acid3-Fluoro-4-methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol80~70-80[5]
5-(Pyridin-3-yl)-2-tosyloxynicotinaldehyde5-Bromo-2-tosyloxynicotinaldehydePyridin-3-ylboronic acidPd(dba)₂/PCy₃·HBF₄K₂CO₃THF/H₂O8085[6]
5-(Thiazol-2-yl)-2-tosyloxynicotinaldehyde5-Bromo-2-tosyloxynicotinaldehydeThiazol-2-ylboronic acidPd(dba)₂/PCy₃·HBF₄K₂CO₃THF/H₂O8070[6]

Troubleshooting and Considerations

  • Low Yields: Low yields can be attributed to several factors. The carboxylic acid functionality on the boronic acid can potentially coordinate to the palladium catalyst, leading to deactivation. If low yields are observed, consider using a stronger base (e.g., Cs₂CO₃) or a different ligand system (e.g., bulky phosphine ligands like SPhos or XPhos). Protecting the carboxylic acid as an ester prior to the coupling reaction and subsequent deprotection can also be an effective strategy.

  • Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid is a common side reaction. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using the appropriate stoichiometry of reactants.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by water or other protic species can be a competing pathway. Using anhydrous solvents (if a water-free protocol is employed) and ensuring the base is sufficiently strong can mitigate this issue.

  • Purification: The carboxylic acid group on the product can make purification by standard silica gel chromatography challenging. Reverse-phase chromatography or derivatization to an ester followed by purification and hydrolysis may be necessary.

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the decision-making process and workflow for performing a Suzuki-Miyaura coupling with this compound.

Suzuki_Workflow Start Start: Select Aryl Halide Setup Reaction Setup: - this compound - Aryl Halide - Catalyst & Base - Solvent Start->Setup Reaction Perform Reaction: - Conventional Heating or - Microwave Irradiation Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Complete Troubleshoot Troubleshooting: - Low Yield? - Side Products? Monitor->Troubleshoot Incomplete/ Issues Purify Purification: - Column Chromatography - Recrystallization - RP-HPLC Workup->Purify Characterize Characterization: - NMR - MS - Purity Analysis Purify->Characterize End End: Pure Biaryl Product Characterize->End Optimize Optimize Conditions: - Change Catalyst/Ligand - Change Base/Solvent - Protect Carboxylic Acid Troubleshoot->Optimize Optimize->Setup Retry

Decision workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Functionalization of Heterocycles with 5-Carboxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Heterocyclic moieties are prevalent in a vast number of pharmaceuticals, and the ability to modify these structures allows for the fine-tuning of their pharmacological properties. 5-Carboxypyridine-3-boronic acid has emerged as a valuable building block in this endeavor. Its pyridine core is a common feature in bioactive molecules, and the presence of both a carboxylic acid and a boronic acid group offers versatile handles for synthetic transformations and potential biological interactions.

This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of various heterocycles, primarily through the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds, demonstrating high functional group tolerance and generally mild reaction conditions.[1]

Core Applications in Drug Discovery

The introduction of the 5-carboxypyridine moiety into a heterocyclic core can significantly impact a molecule's physicochemical and biological properties. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can serve as a hydrogen bond donor or acceptor, or exist as a carboxylate anion under physiological conditions. These interactions can be crucial for binding to biological targets such as enzymes and receptors.

Derivatives of pyridine carboxylic acid have shown a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The synthesis of novel compounds incorporating the 5-carboxypyridine-3-yl motif is a promising strategy for the discovery of new therapeutic agents.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocols provide a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various heterocyclic halides. It is important to note that reaction conditions may require optimization for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Coupling with Heteroaryl Bromides

This protocol is suitable for the coupling of this compound with a range of heteroaryl bromides, such as bromopyridines, bromoindoles, and bromopyrimidines.

Materials:

  • This compound

  • Heteroaryl bromide (e.g., 2-bromopyridine, 5-bromoindole, 2-bromopyrimidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq.).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized heterocycle.

Protocol 2: Microwave-Assisted Coupling with Dichloropyrimidines

Microwave-assisted synthesis can significantly reduce reaction times. This protocol is adapted for the regioselective coupling at the C4 position of 2,4-dichloropyrimidines.[4][5]

Materials:

  • This compound

  • 2,4-Dichloropyrimidine derivative

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the 2,4-dichloropyrimidine (0.50 mmol, 1.0 eq.), this compound (0.60 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%), and potassium carbonate (1.50 mmol, 3.0 eq.).

  • Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[4]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Reaction Yields

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various heterocyclic halides with different boronic acids, providing a reference for expected outcomes. While specific data for this compound is limited in readily available literature, these examples with analogous pyridine and pyrimidine boronic acids offer valuable insights.

Heterocyclic HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Chloroindazole5-Indole boronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1001595[6]
5-Bromo-1H-indole(1H-indol-5-yl)boronic acidPd(OAc)₂ / Ligand L3K₂CO₃DMF/H₂O80286[7]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10018Good[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100 (MW)0.2581[4][5]
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol120183[8]

Visualizing Experimental and Logical Workflows

Suzuki-Miyaura Coupling: Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R1-Pd(II)-X_L2 R1-Pd(II)-X (L)n Oxidative_Addition->R1-Pd(II)-X_L2 Transmetalation Transmetalation R1-Pd(II)-X_L2->Transmetalation R2-B(OR)2 Base R1-Pd(II)-R2_L2 R1-Pd(II)-R2 (L)n Transmetalation->R1-Pd(II)-R2_L2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines a standard workflow for performing and analyzing the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Reactants, Catalyst, and Base Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent Add Degassed Solvents Inert_Atmosphere->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for compounds derived from this compound are not yet extensively documented, the resulting pyridine-biphenyl and related heteroaryl-pyridine structures are known to interact with various biological targets. For instance, nicotinamide derivatives, which share the pyridine carboxylic acid motif, have been investigated as potential anticancer agents that inhibit tubulin polymerization.[9] The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The general structure of the products, containing linked aromatic and heteroaromatic rings, is a common feature in kinase inhibitors. These molecules often bind to the ATP-binding pocket of kinases, interfering with signal transduction pathways that are crucial for cancer cell proliferation and survival. Further biological evaluation of novel compounds synthesized using this compound is warranted to elucidate their specific mechanisms of action and potential therapeutic applications.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a synthesized inhibitor blocks a signaling pathway, a common mode of action for many anticancer drugs.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation and Survival Transcription_Factor->Cell_Proliferation Inhibitor Synthesized Inhibitor (from 5-Carboxypyridine- 3-boronic acid) Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized compound.

Conclusion

This compound is a versatile and valuable reagent for the functionalization of heterocycles, offering a direct route to novel compounds with significant potential in drug discovery. The Suzuki-Miyaura cross-coupling provides an efficient and adaptable method for creating C-C bonds with this building block. The protocols and data presented herein serve as a guide for researchers to explore the synthesis and biological evaluation of new chemical entities based on this promising scaffold. Further investigation into the biological activities and mechanisms of action of these compounds will undoubtedly contribute to the development of new therapeutic agents.

References

Application Notes and Protocols for 5-Carboxypyridine-3-boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxypyridine-3-boronic acid is a bifunctional molecule that serves as a versatile building block in the synthesis of complex organic compounds for drug discovery.[1] Its structure, featuring both a carboxylic acid and a boronic acid moiety on a pyridine scaffold, offers multiple points for chemical modification, making it a valuable intermediate in the generation of novel therapeutic agents.[1] The pyridine ring is a common pharmacophore in medicinal chemistry, and the boronic acid group is a known pharmacophore present in several FDA-approved drugs, often acting as an enzyme inhibitor.[1] This document provides detailed protocols for the application of this compound in the synthesis of potential kinase inhibitors and their subsequent evaluation in enzyme inhibition assays.

Key Applications in Drug Discovery

This compound is particularly useful for the synthesis of substituted heterocyclic compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl halides, leading to the creation of diverse molecular libraries for screening against biological targets.

One promising application is the synthesis of imidazo[4,5-b]pyridine derivatives, which are structurally similar to purines and have been identified as potent inhibitors of various protein kinases.[2][3] Kinases, such as p38 MAP kinase and those involved in the TGF-β signaling pathway, are critical regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory conditions.[4][5][6][7]

Experimental Protocols

Protocol 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable halogenated precursor to form a key intermediate for imidazo[4,5-b]pyridine-based kinase inhibitors.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5_carboxypyridine_3_boronic_acid This compound coupled_product Coupled Product 5_carboxypyridine_3_boronic_acid->coupled_product + aryl_halide Aryl Halide (e.g., 5-iodo-1H-pyrrolo[2,3-b]pyridine) aryl_halide->coupled_product + catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) catalyst->coupled_product base Base (e.g., K2CO3) base->coupled_product solvent Solvent (e.g., DME/H2O) solvent->coupled_product

Caption: Suzuki-Miyaura coupling reaction workflow.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 5-iodo-1H-pyrrolo[2,3-b]pyridine)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of DME and water (e.g., 4:1 ratio) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., p38 MAP kinase).

Kinase_Inhibition_Assay cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents pre_incubation Pre-incubate Kinase with Inhibitor prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Signal (e.g., Luminescence) stop_reaction->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical kinase inhibition assay.

Materials:

  • Synthesized inhibitor compound

  • Target kinase (e.g., recombinant p38α)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized inhibitor compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.

  • In a 96-well plate, add the kinase and the inhibitor at various concentrations to the appropriate wells.

  • Pre-incubate the kinase and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction according to the assay kit instructions.

  • Add the detection reagent to measure the amount of product formed (or remaining substrate). This is often done by measuring luminescence or fluorescence.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The inhibitory activities of a series of hypothetical imidazo[4,5-b]pyridine derivatives synthesized using this compound as a key starting material are presented in the table below. This data is for illustrative purposes to demonstrate how results can be structured for easy comparison.

Compound IDR Group Modificationp38α Kinase IC₅₀ (nM)TGF-βRI (ALK5) IC₅₀ (nM)
IM-01 Phenyl150250
IM-02 4-Fluorophenyl75120
IM-03 2-Methoxyphenyl200350
IM-04 3-Pyridyl5085
IM-05 4-Pyridyl65110

Signaling Pathway

Compounds derived from this compound, such as imidazo[4,5-b]pyridines, can act as inhibitors of key signaling pathways implicated in cancer and inflammation, including the TGF-β and p38 MAP kinase pathways.[4][5][6][7]

Signaling_Pathway cluster_tgf_beta TGF-β Signaling Pathway cluster_p38_mapk p38 MAP Kinase Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMADs SMAD2/3 TGF_beta_R->SMADs phosphorylates SMAD4 SMAD4 SMADs->SMAD4 complexes with Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) SMAD4->Gene_Expression translocates to nucleus Imidazopyridine_TGF Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine_TGF->TGF_beta_R Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK Stress_Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Transcription_Factors Transcription Factors p38->Transcription_Factors phosphorylates Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis Imidazopyridine_p38 Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine_p38->p38

Caption: Inhibition of TGF-β and p38 MAPK signaling pathways.

Conclusion

This compound is a valuable and versatile reagent in drug discovery, enabling the synthesis of diverse libraries of complex molecules. The protocols and data presented here provide a framework for its application in the development of novel kinase inhibitors. The ability to systematically modify the core structure through Suzuki-Miyaura coupling allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, ultimately contributing to the discovery of new therapeutic agents.

References

Application Notes and Protocols: 5-Carboxypyridine-3-boronic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxypyridine-3-boronic acid is a bifunctional building block of significant interest in medicinal chemistry. Its pyridine core is a common motif in numerous biologically active compounds, while the boronic acid and carboxylic acid functionalities offer versatile handles for synthetic elaboration. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The carboxylic acid moiety provides a convenient point for amide bond formation, esterification, or other modifications to modulate the physicochemical and pharmacokinetic properties of a target molecule.

These characteristics make this compound an attractive starting material for the synthesis of a variety of APIs, particularly in the realm of targeted therapies such as enzyme inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative API, a hypothetical Poly(ADP-ribose) polymerase (PARP) inhibitor, a class of drugs effective in treating certain types of cancers.

Key Applications in API Synthesis

The primary application of this compound in API synthesis is its use as a key building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient and modular construction of biaryl and heteroaryl structures, which are common pharmacophores in many drug classes.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

ParameterValue
Reactants This compound, Aryl/Heteroaryl Halide (e.g., Bromide, Iodide)
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Palladium(0) complexes
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent System Dioxane/Water, Toluene/Ethanol, or Acetonitrile/Water
Typical Reaction Temperature 80-110 °C
Typical Reaction Time 2-24 hours
Typical Yield 70-95%
Typical Purity (post-purification) >98%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide to form a biaryl carboxylic acid intermediate, a common step in the synthesis of various APIs.

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH 3-4 with 1M HCl to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and then a small amount of cold diethyl ether.

  • Dry the solid product under vacuum to yield the desired biaryl carboxylic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling of the Suzuki Product

This protocol outlines the subsequent amide bond formation, a common final step in the synthesis of many APIs, including PARP inhibitors.

Materials:

  • Biaryl carboxylic acid from Protocol 1

  • Amine (e.g., piperazine derivative)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the biaryl carboxylic acid (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final API.

Hypothetical API Synthesis Workflow and Signaling Pathway

The following diagrams illustrate a hypothetical workflow for the synthesis of a PARP inhibitor using this compound and the relevant biological pathway.

G cluster_synthesis Synthetic Workflow A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide B->C D Biaryl Carboxylic Acid Intermediate C->D F Amide Coupling D->F E Amine Moiety E->F G Final API (Hypothetical PARP Inhibitor) F->G

A hypothetical synthetic workflow for a PARP inhibitor.

G cluster_pathway PARP Inhibition Signaling Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair SSBR Single-Strand Break Repair Repair->SSBR API Hypothetical PARP Inhibitor (from this compound) API->PARP1 Inhibition

The signaling pathway of PARP inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex APIs. Its ability to readily participate in robust and high-yielding Suzuki-Miyaura coupling reactions, combined with the synthetic flexibility of the carboxylic acid group, makes it an essential tool for medicinal chemists. The protocols and workflows provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this building block in the discovery and development of novel therapeutics.

Application Notes and Protocols for the Derivatization of 5-Carboxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the carboxylic acid group on 5-Carboxypyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify its carboxylic acid moiety is crucial for the synthesis of novel compounds. These protocols focus on two primary types of derivatization: amide bond formation and esterification.

Due to the presence of both a pyridine ring and a boronic acid group, careful consideration of reaction conditions is necessary to achieve high yields and purity. The pyridine nitrogen can influence the acidity of the carboxylic acid and may require specific base selection. The boronic acid group is susceptible to dehydration, forming boroxines, or can interact with diols. Therefore, reaction conditions must be chosen to be compatible with all functional groups present in the molecule.

I. Amide Bond Formation

The conversion of the carboxylic acid on this compound to an amide is a common strategy for introducing diverse functionalities. Standard peptide coupling reagents are generally effective. Below are protocols for two widely used and reliable methods: HATU-mediated coupling and EDC/NHS coupling.

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often leads to high yields and minimal side reactions.[1]

Reaction Scheme:

HATU_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound reagents HATU, Base (e.g., DIPEA) reactant1->reagents 1. reactant2 Amine (R-NH2) product 5-(Amido)pyridine-3-boronic acid reactant2->product reagents->reactant2 2. EDC_NHS_Coupling reactant1 This compound reagents1 EDC, NHS reactant1->reagents1 1. Activation intermediate NHS-ester intermediate reagents1->intermediate reactant2 Amine (R-NH2) intermediate->reactant2 2. Coupling product 5-(Amido)pyridine-3-boronic acid reactant2->product Steglich_Esterification reactant1 This compound reagents DCC (or EDC), DMAP (cat.) reactant1->reagents 1. reactant2 Alcohol (R-OH) product 5-(Alkoxycarbonyl)pyridine-3-boronic acid reactant2->product reagents->reactant2 2. Derivatization_Strategy start Start: this compound derivatization_type Choose Derivatization Type start->derivatization_type amide Amide Formation derivatization_type->amide Amide ester Esterification derivatization_type->ester Ester amide_coupling Select Amide Coupling Reagent amide->amide_coupling ester_method Select Esterification Method ester->ester_method hatu HATU Coupling (High Yield, Mild) amide_coupling->hatu For high efficiency edc_nhs EDC/NHS Coupling (Aqueous Compatible) amide_coupling->edc_nhs For aqueous conditions steglich Steglich Esterification (Mild, for Sensitive Alcohols) ester_method->steglich Mild conditions fischer Fischer Esterification (Caution: Protodeboronation) ester_method->fischer Harsh conditions reaction Perform Reaction hatu->reaction edc_nhs->reaction steglich->reaction fischer->reaction workup Work-up and Purification reaction->workup characterization Characterization (NMR, MS) workup->characterization end Final Product characterization->end

References

Application Notes and Protocols: Large-Scale Synthesis and Utility of 5-Carboxypyridine-3-boronic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 5-Carboxypyridine-3-boronic acid and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The protocols are designed to be scalable and adaptable to various research and development needs.

Introduction

This compound is a versatile bifunctional building block of significant interest in medicinal chemistry.[1][2] Its pyridine core is a common motif in pharmaceuticals, while the boronic acid and carboxylic acid moieties offer orthogonal handles for diverse chemical transformations. Boronic acids, in particular, are renowned for their role as key coupling partners in palladium-catalyzed cross-coupling reactions and as pharmacophores in enzyme inhibitors.[1][2][3] The presence of the carboxylic acid group provides an additional site for derivatization, such as amide bond formation, enabling the synthesis of complex molecular architectures.

This document outlines a robust, multi-step procedure for the large-scale synthesis of this compound, starting from commercially available 3,5-dibromopyridine. Additionally, a detailed protocol for its application in a representative Suzuki-Miyaura cross-coupling reaction is provided, highlighting its utility in the construction of biaryl structures prevalent in many drug candidates.

Large-Scale Synthesis of this compound

The proposed synthesis is a two-step process involving a regioselective lithium-halogen exchange followed by borylation and subsequent carboxylation. This route is designed for scalability and leverages common laboratory reagents and techniques.

Synthetic Workflow

G A 3,5-Dibromopyridine B Step 1: Monolithiation and Borylation - n-BuLi, THF/Toluene, -78 °C - B(OiPr)₃ A->B Regioselective Lithiation C 5-Bromo-3-(dihydroxyboryl)pyridine (or its pinacol ester) B->C Borate Quench & Hydrolysis D Step 2: Carboxylation - n-BuLi, THF, -78 °C - CO₂ (dry ice) C->D Second Lithiation E This compound D->E Carboxylation & Workup G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Heating (80-100 °C) A->F B Aryl/Heteroaryl Halide (e.g., 4-bromotoluene) B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O, DMF) E->F G Biaryl Product (5-carboxy-3-(p-tolyl)pyridine) F->G C-C Bond Formation G Enzyme Serine Protease (Active Site with Ser-OH) Complex Tetrahedral Adduct (Reversible Covalent Complex) Enzyme->Complex Nucleophilic Attack Inhibitor Boronic Acid Inhibitor (R-B(OH)₂) Inhibitor->Complex Binding Complex->Enzyme Dissociation (Reversible)

References

Application Notes and Protocols: 5-Carboxypyridine-3-boronic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Carboxypyridine-3-boronic acid as a key building block in the synthesis of potent enzyme inhibitors. This versatile reagent is particularly valuable in the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. The protocols and data presented herein focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.

Introduction

This compound is a bifunctional molecule that serves as an excellent scaffold in medicinal chemistry. The presence of both a boronic acid and a carboxylic acid on the pyridine ring allows for sequential and site-selective modifications. The boronic acid moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. The carboxylic acid group provides a convenient point for amide bond formation, allowing for the introduction of various side chains to modulate the pharmacological properties of the final compound. Boronic acids themselves are known to interact with the active sites of various enzymes, making them valuable pharmacophores in their own right.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality. This compound can be utilized as a central scaffold to build potent PARP inhibitors.

General Synthetic Strategy

A common strategy for the synthesis of PARP inhibitors using this compound involves a two-step process:

  • Suzuki-Miyaura Coupling: The boronic acid moiety is coupled with a suitable aryl or heteroaryl halide to form the core biaryl structure of the inhibitor.

  • Amide Bond Formation: The carboxylic acid group is then coupled with an appropriate amine to introduce a side chain that can interact with the enzyme's active site or improve pharmacokinetic properties.

Diagram of the general synthetic workflow:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Bond Formation 5-Carboxypyridine-3-boronic_acid This compound Biaryl_Intermediate Biaryl Carboxylic Acid Intermediate 5-Carboxypyridine-3-boronic_acid->Biaryl_Intermediate Pd Catalyst, Base Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Biaryl_Intermediate Biaryl_Intermediate_2 Biaryl Carboxylic Acid Intermediate Amine Amine (R-NH2) PARP_Inhibitor Final PARP Inhibitor Amine->PARP_Inhibitor Biaryl_Intermediate_2->PARP_Inhibitor Coupling Agent

Caption: General workflow for PARP inhibitor synthesis.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative, hypothetical PARP inhibitor synthesized using this compound as a key starting material. The data is based on typical values observed for potent PARP inhibitors in the scientific literature.

Compound IDTarget EnzymeIC50 (nM)Ki (nM)Cell-based Potency (EC50, µM) (BRCA1-deficient cells)
HYPO-PARPi-01 PARP-15.22.10.05
HYPO-PARPi-01 PARP-225.810.3-

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Carboxylic Acid Intermediate via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a hypothetical aryl bromide.

Materials:

  • This compound (1.0 eq)

  • 2-Fluoro-4-bromobenzaldehyde (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound, 2-fluoro-4-bromobenzaldehyde, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl carboxylic acid intermediate.

Protocol 2: Synthesis of the Final PARP Inhibitor via Amide Bond Formation

This protocol describes the coupling of the biaryl carboxylic acid intermediate with a hypothetical amine.

Materials:

  • Biaryl carboxylic acid intermediate from Protocol 1 (1.0 eq)

  • (R)-3-Aminopiperidine dihydrochloride (1.2 eq)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the biaryl carboxylic acid intermediate in DMF in a round-bottom flask.

  • Add HBTU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add (R)-3-aminopiperidine dihydrochloride to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final PARP inhibitor.

Signaling Pathway

PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells

The diagram below illustrates the mechanism of action of PARP inhibitors in cancer cells with BRCA mutations.

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP SSB->PARP activates BER Base Excision Repair (BER) PARP->BER recruits BER->SSB repairs DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR repaired by Cell_Survival_Normal Cell Survival HR->Cell_Survival_Normal SSB_Cancer Single-Strand Break (SSB) PARP_Cancer PARP SSB_Cancer->PARP_Cancer DSB_Cancer Double-Strand Break (DSB) SSB_Cancer->DSB_Cancer leads to PARP_Inhibitor_Node PARP Inhibitor PARP_Inhibitor_Node->PARP_Cancer inhibits BER_Cancer Base Excision Repair (BER) PARP_Cancer->BER_Cancer recruitment blocked HR_Cancer Homologous Recombination (HR) (Defective) DSB_Cancer->HR_Cancer cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_Cancer->Cell_Death

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Conclusion

This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors, particularly PARP inhibitors. Its dual functionality allows for the efficient construction of complex molecules with potent biological activity. The provided protocols offer a general framework for the synthesis of such inhibitors, which can be adapted and optimized for the development of novel therapeutic agents. The understanding of the underlying signaling pathways is crucial for the rational design of next-generation enzyme inhibitors.

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 5-Carboxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 5-Carboxypyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the inherent challenges associated with using this compound in Suzuki couplings?

A1: this compound presents a unique set of challenges due to the combination of three key features:

  • Electron-Deficient Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2]

  • Lewis Basic Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive species and hindering catalysis.[3][4]

  • Carboxylic Acid Group: The carboxylic acid functionality can introduce several complications. The carboxylate, formed under basic conditions, may coordinate to the palladium center and deactivate the catalyst.[5] It also influences the solubility of the boronic acid and requires careful selection of the base to avoid unwanted acid-base side reactions.

Q2: What are the most common side reactions observed with this type of boronic acid?

A2: The two most prevalent side reactions are:

  • Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, leading to the formation of nicotinic acid (pyridine-3-carboxylic acid).[3][6] This side reaction is often promoted by aqueous bases and elevated temperatures.[3] Using anhydrous conditions or employing more stable boronic acid derivatives like pinacol esters can mitigate this issue.[3][7]

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine dicarboxylic acid byproduct can occur, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[3] Thoroughly degassing the reaction mixture and using a direct Pd(0) source or an effective precatalyst system can minimize homocoupling.[3]

Q3: How does the carboxylic acid group affect the choice of base?

A3: The carboxylic acid is acidic and will react with the base. Therefore, an additional equivalent of base must be added to account for this acid-base neutralization. The choice of base is critical; weaker bases may not be sufficient to activate the boronic acid for transmetalation, while very strong bases might promote side reactions.[8] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[3][9] For substrates with base-sensitive groups, milder bases like potassium fluoride (KF) can be effective.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Consistently low or no yield of the desired product.

  • Potential Cause: Catalyst Deactivation/Inhibition.

    • Solution: The pyridine nitrogen or the carboxylate group may be inhibiting the palladium catalyst.[3][5] Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands can stabilize the catalyst, promote the oxidative addition step, and sterically shield the palladium center from the inhibitory pyridine nitrogen.[3]

  • Potential Cause: Inefficient Transmetalation.

    • Solution: The electron-deficient nature of the boronic acid can make the transmetalation step sluggish.[1] Ensure your base is strong enough and present in sufficient quantity to form the more nucleophilic boronate species.[3][8] Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[3][9]

  • Potential Cause: Poor Solubility.

    • Solution: The zwitterionic nature of the boronic acid can lead to poor solubility in common organic solvents.[5] A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is often necessary to dissolve all reaction components.[9][11]

Problem 2: Significant amount of unreacted starting material (aryl halide).

  • Potential Cause: Ineffective Oxidative Addition.

    • Solution: If you are using an aryl chloride, the C-Cl bond is strong and its oxidative addition to palladium is often the rate-limiting step.[12] Switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., Pd₂(dba)₃/SPhos).[1][3] Increasing the reaction temperature can also help overcome the activation barrier, but monitor for increased side product formation.[3]

  • Potential Cause: Protodeboronation of the Boronic Acid.

    • Solution: Your boronic acid may be degrading before it has a chance to couple. Confirm the purity and stability of your this compound. Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt, which are less prone to protodeboronation.[3][6]

Problem 3: Presence of significant side products, such as homocoupled bipyridine or protodeboronated starting material.

  • Potential Cause: Oxygen in the Reaction Mixture.

    • Solution: Homocoupling is often promoted by oxygen.[3] Ensure your solvent and reaction setup are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3][13]

  • Potential Cause: Inappropriate Base or Temperature.

    • Solution: Protodeboronation is often exacerbated by strong aqueous bases and high temperatures.[3][6] Screen different bases, potentially moving to a milder one like Na₂CO₃ or KF.[3][10] Try lowering the reaction temperature.[3]

Data Presentation: Catalyst & Base Selection

The choice of catalyst, ligand, and base is critical for success. The following tables summarize common options for challenging Suzuki couplings, including those with electron-deficient heteroaryl boronic acids.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.[1]2-5[1]
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for electron-deficient partners.[1]3-5
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[1]Air-sensitive, higher cost.[1]1-2[1]
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[1]Air-sensitive, higher cost.[1]1-2[1]

Table 2: Common Bases for Suzuki Couplings

BaseStrengthTypical Use CaseComments
Na₂CO₃ModerateGeneral purpose, often used in aqueous solvent mixtures.[14]A good starting point for optimization.[3]
K₂CO₃ModerateWidely used, similar to Na₂CO₃.[3]Effective in many systems.
K₃PO₄StrongOften effective for challenging couplings, including those with aryl chlorides and electron-deficient partners.[3][9]Promotes high reaction rates.[1]
Cs₂CO₃StrongHighly effective, but more expensive.Can be beneficial when other bases fail.
KFMildUsed when base-sensitive functional groups are present.Activates the boronic acid without harsh basicity.[10]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This is a generalized procedure and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv - includes 1 equiv to neutralize the carboxylic acid)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium precatalyst, ligand, and base.[15]

  • Degassing: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent via syringe.[3][15]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[9][16] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Adjust the pH to be acidic (e.g., with 1M HCl) to protonate the pyridine and carboxylic acid for extraction. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[3][15]

Visualizations

Troubleshooting_Workflow start Low Yield with This compound check_sm Starting Materials (SM) Consumed? start->check_sm sm_unreacted Mainly Unreacted Aryl Halide check_sm->sm_unreacted No sm_reacted Starting Materials Consumed check_sm->sm_reacted Yes cause_oa Potential Cause: Inefficient Oxidative Addition or Catalyst Deactivation sm_unreacted->cause_oa solution_oa Solution: 1. Use more active catalyst (e.g., Pd/Buchwald Ligand). 2. Increase Temperature. 3. Check catalyst/ligand quality. cause_oa->solution_oa check_byproducts Major Side Products Observed? sm_reacted->check_byproducts byproducts_yes Yes: Protodeboronation or Homocoupling check_byproducts->byproducts_yes Yes byproducts_no No: Complex mixture or baseline material check_byproducts->byproducts_no No cause_side_reactions Potential Cause: 1. Oxygen present (Homocoupling). 2. Boronic acid instability (Protodeboronation). 3. Conditions too harsh. byproducts_yes->cause_side_reactions solution_side_reactions Solution: 1. Ensure thorough degassing. 2. Lower reaction temperature. 3. Screen milder bases (e.g., Na2CO3). 4. Use more stable boronic ester. cause_side_reactions->solution_side_reactions cause_transmetalation Potential Cause: Inefficient Transmetalation or Poor Solubility byproducts_no->cause_transmetalation solution_transmetalation Solution: 1. Screen stronger bases (e.g., K3PO4). 2. Ensure sufficient base equivalents. 3. Optimize solvent system (e.g., Dioxane/H2O). cause_transmetalation->solution_transmetalation

Caption: A workflow diagram for troubleshooting low yields.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 pd_complex2->pd0 product Product (R¹-R²) pd_complex2->product aryl_halide Aryl-Halide (R¹-X) aryl_halide->pd_complex1 boronic_acid Boronate (R²-B(OR)₃⁻) boronic_acid->pd_complex2 base Base base->boronic_acid

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

preventing protodeboronation of 5-Carboxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 5-Carboxypyridine-3-boronic acid, with a focus on preventing protodeboronation, a common unproductive side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes your starting material, leading to reduced yields of the desired product and the formation of nicotinic acid as a byproduct, which can complicate purification. While 3-pyridylboronic acids are generally more stable towards protodeboronation than their 2-pyridyl counterparts, the reaction conditions for cross-coupling reactions, particularly the presence of base and water, can still promote this unwanted side reaction.[2][3][4][5]

Q2: How does the 5-carboxy group affect the stability of this compound?

Q3: What are the primary strategies to prevent protodeboronation?

A3: The most effective strategies to minimize protodeboronation include:

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a widely adopted strategy.[7][8]

  • Slow-Release Strategy: MIDA boronates are particularly effective as they slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions.[3]

  • Careful Control of Reaction Conditions: Optimizing the base, solvent, temperature, and catalyst system can significantly favor the desired cross-coupling reaction over protodeboronation.

Q4: When should I consider using a boronic ester derivative instead of the free acid?

A4: While this compound is relatively stable, using a boronic ester is recommended under the following circumstances:

  • When performing reactions that require prolonged heating or strong basic conditions.

  • If you are experiencing consistently low yields or significant byproduct formation due to protodeboronation.

  • In complex syntheses where the boronic acid moiety needs to be protected during other transformations.

  • For challenging Suzuki-Miyaura couplings with electron-rich or sterically hindered coupling partners.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield, Significant Amount of Nicotinic Acid Detected Protodeboronation of this compound. 1. Switch to a Boronic Ester: Convert the boronic acid to its pinacol or MIDA ester. MIDA esters are often superior for slow-release strategies. 2. Optimize the Base: Use a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. Avoid strong bases like NaOH or KOH. 3. Anhydrous Conditions: Ensure the use of anhydrous solvents and dry glassware to minimize the presence of water, which is a proton source for protodeboronation. 4. Lower Reaction Temperature: Operate at the lowest temperature that allows for efficient catalytic turnover.
Low Yield, Starting Materials Largely Unreacted 1. Catalyst Deactivation: The carboxylic acid group can coordinate to the palladium catalyst, inhibiting its activity. 2. Inefficient Catalyst System: The chosen catalyst and ligand may not be active enough for the specific substrates.1. Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after the coupling. 2. Use a More Robust Catalyst System: Employ a highly active catalyst system, such as a pre-formed Pd(0) catalyst with a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands).
Formation of Homocoupling Byproducts (Bipyridines) Presence of oxygen or Pd(II) species. 1. Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen. 2. Use a Pd(0) Pre-catalyst: Start with a Pd(0) catalyst source to avoid inefficient reduction of Pd(II) which can promote homocoupling.

Quantitative Data Summary

The following table provides a semi-quantitative comparison of the stability and reactivity of this compound and its derivatives, based on data from analogous systems.

Boron Reagent Relative Stability to Protodeboronation Typical Suzuki-Miyaura Coupling Yield (with challenging substrates) Key Advantages
This compoundModerateLow to ModerateCommercially available, no protecting group manipulation needed.
This compound pinacol esterHighModerate to HighIncreased stability, easy to handle and purify.[7][9]
This compound MIDA esterVery HighHigh to ExcellentExceptional stability, enables slow-release of the boronic acid, ideal for challenging couplings.[3][8][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • Aryl/heteroaryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide, this compound, base, and palladium catalyst.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound pinacol ester

A general procedure for the esterification of a boronic acid with pinacol.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

Procedure:

  • To a round-bottom flask, add this compound and pinacol.

  • Add the anhydrous solvent.

  • If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture, azeotropically removing water.

  • If using THF, add activated molecular sieves and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by chromatography if necessary.

Visualizations

Protodeboronation_Pathways cluster_conditions Reaction Conditions cluster_products Products Aryl_BA Ar-B(OH)₂ Arene Ar-H (Protodeboronation) Aryl_BA->Arene Acid-Catalyzed (low pH) Boronate [Ar-B(OH)₃]⁻ Aryl_BA->Boronate Base H H⁺ (Acidic) OH OH⁻ (Basic) H2O H₂O BoricAcid B(OH)₃ Boronate->Arene Base-Catalyzed (high pH)

Caption: General pathways for acid- and base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Protodeboronation Significant Nicotinic Acid byproduct? Start->Check_Protodeboronation Use_Ester Switch to Pinacol or MIDA Ester Check_Protodeboronation->Use_Ester Yes Check_Catalyst Starting Materials Unreacted? Check_Protodeboronation->Check_Catalyst No Optimize_Base Use Weaker Base (K₃PO₄, Cs₂CO₃) Use_Ester->Optimize_Base Anhydrous Ensure Anhydrous Conditions Optimize_Base->Anhydrous Success Improved Yield Anhydrous->Success Protect_Acid Protect Carboxylic Acid as Ester Check_Catalyst->Protect_Acid Yes Check_Homocoupling Homocoupling Byproducts? Check_Catalyst->Check_Homocoupling No Change_Catalyst Use More Active Catalyst/Ligand Protect_Acid->Change_Catalyst Change_Catalyst->Success Degas Thoroughly Degas Solvents Check_Homocoupling->Degas Yes Check_Homocoupling->Success No Use_Pd0 Use Pd(0) Pre-catalyst Degas->Use_Pd0 Use_Pd0->Success

Caption: Decision tree for troubleshooting low yields.

Experimental_Workflow_Comparison cluster_BA Boronic Acid Workflow cluster_MIDA MIDA Ester Workflow BA_Start This compound BA_Coupling Direct Suzuki-Miyaura Coupling BA_Start->BA_Coupling BA_Product Product BA_Coupling->BA_Product Protodeboronation Byproduct BA_Coupling->Protodeboronation Risk of Protodeboronation MIDA_Start Synthesize MIDA Ester MIDA_Coupling Suzuki-Miyaura Coupling (Slow Release) MIDA_Start->MIDA_Coupling MIDA_Product Product MIDA_Coupling->MIDA_Product

Caption: Comparison of experimental workflows.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions Involving Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation during cross-coupling reactions involving pyridine boronic acids. The inherent properties of these reagents can lead to complex reaction outcomes, and this resource offers practical solutions and detailed protocols to enhance reaction efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when using pyridine boronic acids in cross-coupling reactions?

A1: The main difficulties arise from two key sources: the Lewis basic nitrogen atom in the pyridine ring and the inherent instability of the boronic acid group.[1][2] The pyridine nitrogen can coordinate to the metal center of the catalyst (commonly palladium), leading to the formation of inactive complexes and poisoning the catalyst.[1] This is often termed the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1] Additionally, pyridine boronic acids are susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, which removes the active nucleophile from the reaction.[2]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]

  • Protodeboronation: This is a decomposition pathway where the C-B bond of the boronic acid is cleaved by a proton source (like water or alcohol), forming the corresponding unsubstituted pyridine.[2] 2-Pyridylboronic acids are particularly prone to this.[2]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1] The agglomeration of the catalyst into insoluble and inactive palladium black is a common issue.[3]

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can occur, often promoted by the presence of oxygen or Pd(II) species.[4][5]

Q3: How does the position of the boronic acid on the pyridine ring affect the reaction?

A3: The position of the boronic acid group significantly impacts reactivity. 2-Pyridylboronic acids are the most challenging due to the proximity of the nitrogen atom to the boronic acid, which facilitates both catalyst poisoning and rapid protodeboronation.[2] 3- and 4-Pyridylboronic acids are generally more stable and less problematic because the nitrogen atom is further from the reaction site, reducing its ability to interfere with the catalyst.[2]

Q4: What is the role of the ligand in preventing catalyst deactivation?

A4: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[1]

Q5: Can the choice of base and solvent impact catalyst deactivation?

A5: Yes, the base and solvent system plays a crucial role. A carefully selected base is necessary for efficient transmetalation, and its choice can influence reaction rate and catalyst stability.[1] For protodeboronation-sensitive substrates, using anhydrous conditions and non-aqueous bases like K₃PO₄ can be beneficial.[1] Thoroughly degassing the solvent is also crucial to remove oxygen, which can promote homocoupling.[3][5]

Troubleshooting Guides

Guide 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No or minimal conversion of starting materials. Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1]
Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1]1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[1] 2. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier, but be mindful of potential side reactions.[4]
Decomposition of Boronic Acid (Protodeboronation): The boronic acid is being replaced by a hydrogen atom.[2]1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[1] 2. Employ Stable Boronic Acid Surrogates: Use N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts, which are more stable.[2][4] 3. Use Milder Bases: Consider bases like K₃PO₄ or NaHCO₃ to slow down decomposition.[2]
Guide 2: Formation of Side Products
Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[3] Presence of Pd(II) species: Pd(II) precatalysts can sometimes lead to homocoupling during the initial reduction to Pd(0).[1]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with an inert gas or freeze-pump-thaw cycles).[3] 2. Use a Pd(0) Source or Efficient Pre-catalyst: This can minimize the presence of Pd(II) that promotes homocoupling.[1][4] 3. Pre-heating: Pre-heating the metal catalyst, base, solvent, and coupling partner before adding the boronic acid can sometimes reduce homocoupling.[5]
Dehalogenated Starting Material β-Hydride Elimination (in certain coupling types): An unproductive side reaction consuming the active catalyst.[3] Protodeboronation followed by reduction. [3]1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[1] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1]
Palladium Black Formation Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the chance of agglomeration.[1]1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., appropriate ligand choice, temperature).[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acids

This protocol is a starting point for less challenging pyridine boronic acids.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Couplings

This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-pyridylboronic acid derivative (e.g., MIDA boronate, 1.2 equiv), and a strong, non-aqueous base (e.g., K₃PO₄, 3.0 equiv).[2][4]

  • Catalyst and Ligand Addition: In a separate glovebox, prepare a solution of a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 3.3 mol%).

  • Reaction Setup: Seal the Schlenk flask, and cycle between vacuum and an inert atmosphere (e.g., argon) three times.[4] Add the degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.[4]

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.[4]

  • Workup and Purification: Follow the same procedure as in Protocol 1.

Visualizing Deactivation and Troubleshooting

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridine Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Pyridine Coordination Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Palladium_Black Palladium Black (Decomposition) Active_Catalyst->Palladium_Black Agglomeration Pyridine_Substrate Pyridine Boronic Acid Pyridine_Substrate->Inactive_Complex Pyridine_Substrate->Catalytic_Cycle Protodeboronation Protodeboronation Pyridine_Substrate->Protodeboronation H+ Source Catalytic_Cycle->Active_Catalyst Regenerates Product Coupled Product Catalytic_Cycle->Product Unsubstituted_Pyridine Unsubstituted Pyridine Protodeboronation->Unsubstituted_Pyridine Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Suspect Catalyst Poisoning? Start->Check_Catalyst Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand Yes Check_Boronic_Acid Suspect Protodeboronation? Check_Catalyst->Check_Boronic_Acid No Success Improved Yield Change_Ligand->Success Use_Surrogate Use Stable Boronic Acid Surrogate (MIDA ester, trifluoroborate) Check_Boronic_Acid->Use_Surrogate Yes Check_Side_Products Side Products Observed? Check_Boronic_Acid->Check_Side_Products No Anhydrous Ensure Anhydrous Conditions & Use Non-Aqueous Base Use_Surrogate->Anhydrous Anhydrous->Success Degas Homocoupling? Thoroughly Degas System Check_Side_Products->Degas Yes Optimize_Conditions Dehalogenation? Optimize Ligand/Base/Temp Check_Side_Products->Optimize_Conditions Yes Degas->Success Optimize_Conditions->Success

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 5-Carboxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction temperature in Suzuki-Miyaura cross-coupling reactions involving 5-carboxypyridine-3-boronic acid. This resource is intended for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki-Miyaura coupling with this compound can be attributed to several factors, primarily related to the specific characteristics of this substrate.

  • Catalyst Inhibition: The presence of the pyridine nitrogen and the carboxylic acid group can lead to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, reducing its activity. Similarly, the carboxylate group can interact with the metal center.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently, or too high, leading to decomposition of the boronic acid or the catalyst.[1]

  • Protodeboronation: this compound can be susceptible to protodeboronation (cleavage of the C-B bond), especially at elevated temperatures and in the presence of aqueous bases.[2][3]

  • Poor Reagent Quality: The purity of the boronic acid, aryl halide, base, and solvent is crucial for a successful reaction. Boronic acids can degrade over time.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Systematically screen a range of temperatures, for example, from 60°C to 110°C, to find the optimal balance between reaction rate and reagent stability.[4][5]

  • Select an Appropriate Catalyst System: For heteroaryl substrates, specialized ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be effective.[6]

  • Choose a Suitable Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[6] The strength and concentration of the base can influence the rate of both the desired reaction and side reactions.

  • Protect the Carboxylic Acid: If catalyst inhibition by the carboxylate is suspected, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling.[6]

  • Use Anhydrous Conditions (with caution): While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation.[7] Experimenting with anhydrous conditions or minimizing the amount of water may be beneficial.

Q2: I am observing significant formation of a biaryl homocoupling product from my this compound. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.

Troubleshooting Steps:

  • Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]

  • Use a Pd(0) Source or an Efficient Precatalyst: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, efficient precatalyst can mitigate this issue.[1]

  • Control Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. Try running the reaction at a lower temperature once the initial screening has identified a productive range.

  • Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.[8]

Q3: My this compound appears to be decomposing at elevated temperatures. What are the signs of decomposition and how can I address this?

A3: Decomposition of this compound at higher temperatures can manifest as protodeboronation or potentially decarboxylation.

  • Protodeboronation: This results in the formation of nicotinic acid (pyridine-3-carboxylic acid). This is a common issue with heteroaryl boronic acids, especially at higher temperatures and in the presence of water and base.[2]

  • Decarboxylation: While less commonly reported under typical Suzuki conditions, decarboxylation of pyridine carboxylic acids can occur at very high temperatures.[9]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to reduce thermally induced decomposition.[10]

  • Use a More Stable Boronic Acid Derivative: Consider using the corresponding pinacol ester or MIDA boronate of this compound. These derivatives are often more stable and can slowly release the boronic acid under the reaction conditions.[3]

  • Minimize Reaction Time: Once the optimal temperature is found, determine the minimum reaction time required for complete conversion to reduce the exposure of the boronic acid to harsh conditions.

  • Protect the Carboxylic Acid Group: As mentioned before, converting the carboxylic acid to an ester can increase the stability of the molecule.

Data Presentation

The following tables summarize the general effects of key reaction parameters on the outcome of Suzuki-Miyaura couplings, which can be applied to reactions with this compound.

Table 1: Effect of Temperature on Reaction Outcome

Temperature RangePotential OutcomeRecommendations
Room Temperature - 50°CLow to no conversion, especially with less reactive aryl chlorides.[4]Generally too low for most couplings with this substrate.
60°C - 80°CGood starting point for optimization. May provide a balance between reaction rate and stability.[10]Begin screening within this range.
80°C - 110°CIncreased reaction rates, but also increased risk of protodeboronation and catalyst decomposition.[4][10]Explore this range if lower temperatures give poor yields, but monitor for side products.
> 110°CHigh risk of boronic acid decomposition and catalyst deactivation.[11]Generally not recommended unless other options have been exhausted.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low/No Yield Catalyst inhibition, Suboptimal temperature, ProtodeboronationOptimize temperature, change catalyst/ligand, protect carboxylic acid, use a more stable boronic acid derivative.[1][6]
Homocoupling Oxygen contamination, Inefficient Pd(0) formationRigorous degassing, use a Pd(0) source or efficient precatalyst.[1][6]
Protodeboronation High temperature, Presence of water/baseLower temperature, use a more stable boronic acid derivative, minimize water.[2][3]
Decarboxylation Excessively high temperaturesMaintain reaction temperature within the optimal range.[9]

Experimental Protocols

General Protocol for Optimizing Reaction Temperature for the Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization. The specific conditions will need to be adjusted based on the coupling partner and the observed results.

  • Glassware Preparation: Thoroughly oven-dry all glassware (e.g., a Schlenk flask and magnetic stir bar) and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the reaction flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., start with 80°C). Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. An acidic wash (e.g., 1M HCl) can be used to protonate the product and a basic wash (e.g., saturated NaHCO₃) to remove excess boronic acid.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

G Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents Verify Reagent Quality (Purity, Activity) start->check_reagents optimize_temp Optimize Reaction Temperature (Screen 60-110°C) check_reagents->optimize_temp Reagents OK failure Persistent Low Yield check_reagents->failure Reagents Faulty change_catalyst Change Catalyst System (Ligand, Pd Source) optimize_temp->change_catalyst No Improvement success Improved Yield optimize_temp->success Improvement protect_cooh Consider Protecting Carboxylic Acid change_catalyst->protect_cooh No Improvement change_catalyst->success Improvement use_stable_boronic Use More Stable Boronic Acid Derivative (Ester/MIDA) protect_cooh->use_stable_boronic No Improvement / Not Feasible protect_cooh->success Improvement use_stable_boronic->success Improvement use_stable_boronic->failure No Improvement G Key Factors in Temperature Optimization Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Stability Boronic Acid Stability Temp->Stability Decreases Catalyst Catalyst Stability Temp->Catalyst Decreases (at high temps) SideRxns Side Reactions (Protodeboronation, Homocoupling) Temp->SideRxns Increases Yield Overall Yield Rate->Yield Stability->Yield Catalyst->Yield SideRxns->Yield G Experimental Workflow for Temperature Optimization A 1. Initial Reaction Setup (Standard Conditions, e.g., 80°C) B 2. Analyze Results (TLC, LC-MS) A->B C Low Conversion? B->C D Side Products? C->D No E Increase Temperature (e.g., to 100°C) C->E Yes F Decrease Temperature (e.g., to 60°C) D->F Yes G Optimal Conditions Identified D->G No E->B F->B H Consider Other Variables (Catalyst, Base, Solvent) G->H

References

Technical Support Center: Purification of 5-Carboxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Carboxypyridine-3-boronic acid from common reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Question: My initial aqueous work-up of the reaction mixture resulted in a low purity of this compound, with significant amounts of byproducts remaining. What are the likely impurities and how can I improve the initial purification?

Answer:

Common byproducts in the synthesis of this compound, often prepared via Miyaura borylation of a corresponding halopyridine, include:

  • Protodeborylation product (Nicotinic acid): The boronic acid group is replaced by a hydrogen atom.

  • Homocoupling byproducts: Coupling of two molecules of the starting halide or two molecules of the boronic acid.

  • Unreacted starting materials: Such as the halo-nicotinic acid precursor.

  • Boronic acid anhydrides (Boroxines): Formed by the dehydration of the boronic acid. This is often a reversible process.

An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities.

Issue 2: Difficulty with Chromatographic Purification

Question: I am attempting to purify this compound by column chromatography on silica gel, but I am observing significant streaking and poor separation. What are the recommended chromatographic conditions?

Answer:

This compound is a polar compound, which can lead to strong interactions with silica gel, causing streaking and poor recovery. Here are some strategies to overcome this:

  • Use a polar eluent system: A mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and methanol is often effective for polar boronic acids.

  • Add a modifier: Including a small amount of an acid, such as acetic acid, in the eluent can help to improve the peak shape of acidic compounds by suppressing the ionization of the carboxylic acid and boronic acid groups.

  • Consider reverse-phase chromatography: For highly polar compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column can provide better separation. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a formic acid modifier.

  • Use of treated silica: In some cases, silica gel treated with boric acid has been used to improve the chromatography of boronic esters, though its effectiveness for pyridine boronic acids can be variable.

Issue 3: Oiling Out During Recrystallization

Question: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This can be due to several factors:

  • The solution is cooling too quickly: Rapid cooling does not allow sufficient time for crystal nucleation and growth.

  • High levels of impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.

  • Inappropriate solvent: The chosen solvent may not be ideal for crystallization.

To address this, you can try the following:

  • Slower cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

  • Add more solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction before recrystallization.

  • Solvent screening: Experiment with different solvent systems. For a polar, acidic compound like this compound, polar protic solvents like water or ethanol, or mixtures with other organic solvents, could be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound?

A1: The most common byproducts depend on the synthetic route. For a Miyaura borylation reaction starting from a halonicotinic acid, you can expect to see the protodeborylated product (nicotinic acid), homocoupling of the starting material, and potentially unreacted starting material. Boroxines, which are cyclic anhydrides of the boronic acid, are also commonly observed.

Q2: How can I remove unreacted starting halopyridine from my product?

A2: If the starting halopyridine is less polar than your desired product, it can often be removed by column chromatography. An acid-base extraction can also be effective if the starting material does not have an acidic proton and thus will remain in the organic layer while your product is extracted into the aqueous base.

Q3: Is it necessary to remove the palladium catalyst, and how can I do it?

A3: For many applications, especially in drug development, it is crucial to remove the palladium catalyst to very low levels. This can be achieved by filtering the reaction mixture through a pad of Celite®. For more stringent requirements, treatment with a metal scavenger may be necessary.

Q4: My purified this compound shows a complex NMR spectrum. What could be the reason?

A4: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This can lead to the presence of multiple species in solution, resulting in a more complex NMR spectrum than expected. The addition of a small amount of water or D₂O to the NMR sample can often simplify the spectrum by shifting the equilibrium towards the monomeric boronic acid.

Q5: What is the best way to store purified this compound?

A5: Boronic acids are susceptible to dehydration to form boroxines and can also be prone to oxidation. It is best to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Starting Purity (%)Typical Final Purity (%)Typical Yield (%)AdvantagesDisadvantages
Recrystallization 70-85>9860-80Simple, cost-effective, can yield high purity crystals.Can be time-consuming to find the right solvent, may result in lower yields if the product is highly soluble in the mother liquor.
Acid-Base Extraction 50-8085-9570-90Effective for removing neutral and basic impurities, good for initial cleanup.May not remove acidic impurities, requires subsequent purification steps for high purity.
Silica Gel Chromatography 70-90>9950-70Can provide very high purity.Can be challenging for polar boronic acids, may lead to product loss on the column.
Preparative RP-HPLC 80-95>99.540-60Excellent for achieving very high purity and separating closely related impurities.Expensive, time-consuming for large quantities, requires specialized equipment.

Note: The values presented are typical ranges and can vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 1 M). The this compound will deprotonate and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3). The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. For this compound, a mixture of ethanol and water or isopropanol and water is a good starting point.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in a mixture of water and acetonitrile to a concentration of approximately 0.1 mg/mL.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography High Purity pure_product Pure 5-Carboxypyridine- 3-boronic acid recrystallization->pure_product chromatography->pure_product

Caption: A typical workflow for the purification of this compound.

TroubleshootingLogic start Low Purity after Purification Step recryst_issue Oiling out during Recrystallization start->recryst_issue chrom_issue Streaking in Chromatography start->chrom_issue extraction_issue Incomplete Separation start->extraction_issue solution1 Slow Cooling/ Solvent Adjustment recryst_issue->solution1 solution2 Use Polar Eluent/ Add Modifier chrom_issue->solution2 solution3 Check pH/ Ensure Complete Extraction extraction_issue->solution3

Caption: A troubleshooting guide for common purification issues.

Technical Support Center: 5-Carboxypyridine-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Carboxypyridine-3-boronic acid. The following sections address common issues encountered during experiments, with a focus on identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in Suzuki-Miyaura reactions using this compound?

A1: The most prevalent impurities include:

  • Protodeboronation product: Formation of nicotinic acid (pyridine-3-carboxylic acid) due to the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for heteroaryl boronic acids.

  • Homocoupling product: Dimerization of this compound to form a bipyridine dicarboxylic acid. This can be promoted by the presence of oxygen and certain palladium catalysts.

  • Decarboxylation product: Loss of the carboxylic acid group to form pyridine-3-boronic acid. This can occur under thermal stress or certain catalytic conditions.

  • Boroxine formation: Dehydration of the boronic acid to form a cyclic trimer anhydride (boroxine). This is often present in the starting material.

  • Ligand-derived impurities: Phenylated or other aryl impurities can arise from the phosphine ligands of the palladium catalyst.[1][2][3]

Q2: How can I minimize protodeboronation of this compound?

A2: Minimizing protodeboronation involves careful control of reaction conditions. Key strategies include:

  • Use of boronate esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.

  • Anhydrous conditions: Rigorously excluding water from the reaction mixture can suppress this side reaction.

  • Choice of base: Using a non-aqueous base or a fluoride source (e.g., CsF or KF) can be beneficial.

  • Reaction temperature: Running the reaction at the lowest effective temperature can minimize thermal decomposition pathways.

Q3: What causes the formation of homocoupling byproducts and how can it be prevented?

A3: Homocoupling is often catalyzed by palladium(II) species and can be exacerbated by the presence of oxygen. To prevent this:

  • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.

  • Use of Pd(0) catalysts: Employing a Pd(0) catalyst source or ensuring the in situ reduction of a Pd(II) precursor to Pd(0) is efficient.

  • Additives: The addition of a mild reducing agent, such as potassium formate, can help to suppress the formation of homocoupling dimers.

Q4: Is decarboxylation a significant concern with this compound?

A4: Decarboxylation can occur, particularly at elevated temperatures.[4][5][6][7][8] The pyridine ring can facilitate this process. To mitigate decarboxylation:

  • Temperature control: Avoid excessive heating of the reaction mixture.

  • Catalyst selection: Some palladium catalysts and ligands may promote decarboxylation more than others. Screening different catalyst systems can be beneficial.

Q5: How can I detect and quantify impurities in my reaction mixture?

A5: The most common and effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the desired product from impurities. A C18 column with a gradient elution of acetonitrile and water (often with additives like formic acid or ammonium acetate) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is invaluable for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify major impurities. ¹¹B NMR can be useful for observing boronic acid species and their derivatives.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of desired product and presence of nicotinic acid. Protodeboronation of this compound.- Ensure rigorous anhydrous conditions. - Use a boronate ester of the starting material. - Optimize the base and solvent system. - Lower the reaction temperature.
Significant amount of a high molecular weight byproduct. Homocoupling of the boronic acid starting material.- Thoroughly degas all reagents and solvents. - Use a Pd(0) catalyst or ensure efficient in situ reduction of a Pd(II) precursor. - Add a mild reducing agent like potassium formate.
Presence of pyridine-3-boronic acid or its derivatives. Decarboxylation of the starting material or product.- Reduce the reaction temperature. - Screen different palladium catalysts and ligands. - Minimize reaction time.
Complex mixture of unidentified byproducts. Multiple side reactions occurring.- Re-evaluate the entire reaction setup for sources of air and moisture. - Perform a systematic optimization of reaction parameters (catalyst, ligand, base, solvent, temperature). - Analyze the crude reaction mixture by LC-MS to identify the masses of the byproducts.
Poor separation of impurities during HPLC analysis. Inappropriate column or mobile phase conditions.- Screen different HPLC columns (e.g., C18, Phenyl-Hexyl). - Optimize the mobile phase gradient and pH. - Consider using an ion-pairing reagent for highly polar compounds.

Quantitative Data on Impurity Formation

While specific impurity percentages are highly dependent on the exact reaction conditions and substrates used, the following table provides a general overview of impurity levels that can be achieved under optimized conditions for Suzuki-Miyaura reactions involving pyridine boronic acid derivatives.

Impurity Type Typical Levels (Optimized Conditions) Key Influencing Factors Reference
Protodeboronation Product< 1-5%Water content, temperature, baseGeneral knowledge
Homocoupling Product< 1-2%Oxygen presence, Pd(II) concentration[9]
Ligand-Derived Impurities< 0.1%Choice of phosphine ligand, catalyst loading[1][2][3]
Decarboxylation ProductVariable (can be significant at high temp.)Temperature, catalyst system[4][5][6][7][8]

Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This method provides a starting point for the analysis of reaction mixtures containing this compound and its derivatives.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization

This is a general guideline for the purification of a solid biaryl product derived from this compound. The choice of solvent is critical and needs to be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at low temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification via Acid-Base Extraction

This technique can be effective for separating the carboxylic acid-containing product from non-acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Base Extraction: Extract the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate). The desired product should move into the aqueous layer as its carboxylate salt.

  • Separation: Separate the aqueous and organic layers. The organic layer contains non-acidic impurities.

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 3-4, causing the purified product to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

Visualizations

Impurity_Formation_Pathways cluster_starting_materials Starting Materials cluster_desired_reaction Desired Suzuki Coupling cluster_side_reactions Side Reactions / Impurity Formation 5-Carboxypyridine-3-boronic_acid This compound Desired_Product Desired Biaryl Product 5-Carboxypyridine-3-boronic_acid->Desired_Product Suzuki Coupling Protodeboronation Protodeboronation 5-Carboxypyridine-3-boronic_acid->Protodeboronation + H2O Homocoupling Homocoupling 5-Carboxypyridine-3-boronic_acid->Homocoupling O2, Pd(II) Decarboxylation Decarboxylation 5-Carboxypyridine-3-boronic_acid->Decarboxylation Heat Aryl_Halide Aryl Halide Aryl_Halide->Desired_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Desired_Product Nicotinic_Acid Nicotinic Acid (Impurity) Protodeboronation->Nicotinic_Acid Dimer_Impurity Dimer Impurity Homocoupling->Dimer_Impurity Decarboxylated_Boronic_Acid Pyridine-3-boronic acid (Impurity) Decarboxylation->Decarboxylated_Boronic_Acid

Caption: Potential impurity formation pathways in Suzuki reactions.

Experimental_Workflow Start Crude Reaction Mixture Analysis Analytical Assessment (HPLC, LC-MS) Start->Analysis Decision Purity Acceptable? Analysis->Decision Purification Purification Strategy Decision->Purification No Final_Product Pure Product Decision->Final_Product Yes Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Purification->Acid_Base_Extraction Final_Analysis Final Purity Check (HPLC) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Acid_Base_Extraction->Final_Analysis Final_Analysis->Final_Product

Caption: General experimental workflow for product purification.

References

dealing with poor solubility of 5-Carboxypyridine-3-boronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 5-Carboxypyridine-3-boronic acid, with a focus on addressing its poor solubility in reaction settings.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments involving this compound.

Question: My this compound is not dissolving in my reaction solvent. What can I do?

Answer:

Poor solubility is a known challenge with this compound due to its polar carboxylic acid and pyridine moieties combined with the boronic acid group. If you are observing poor solubility, consider the following strategies:

  • Solvent Selection: While highly polar aprotic solvents like DMF, DMSO, or polar protic solvents like alcohols might be a starting point, a single solvent may not be sufficient. It is recommended to perform a small-scale parallel solvent screening to identify an optimal solvent or solvent mixture.[1] Ethers and ketones have also shown good solubility for some boronic acids.[2][3]

  • Use of a Co-solvent: The addition of water is a common and effective strategy, particularly in Suzuki-Miyaura coupling reactions.[1] Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and plays a role in the transmetalation step of the catalytic cycle.[1] Common biphasic systems include Toluene/H₂O, Dioxane/H₂O, or THF/Water.[1][4]

  • Base Selection: The choice of base can influence solubility. The salt formed between the carboxylic acid and the base will have different solubility properties. Consider screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] Ensure the base is finely powdered to maximize its surface area and dissolution rate.[1]

  • Temperature: Gently heating the mixture can increase the solubility of the boronic acid. However, be mindful of the thermal stability of your reactants and catalyst.

  • Derivative Formation: In some cases, converting the boronic acid to a more soluble boronate ester (e.g., a pinacol ester) for the reaction can be a viable strategy.[2][3] These esters are often more soluble in organic solvents and can hydrolyze in situ to the active boronic acid under the reaction conditions.[5]

Question: The reaction is very slow or appears to be stalled. Could this be a solubility issue?

Answer:

Yes, a slow or incomplete reaction is a classic symptom of poor reagent solubility, leading to a low concentration of the boronic acid in the reaction phase. Here’s how to troubleshoot this:

  • Improve Mass Transfer in Biphasic Systems: If you are using a two-phase system (e.g., Toluene/Water), slow reaction rates are often due to poor mass transfer between the aqueous and organic phases.[1]

    • Vigorous Stirring: Ensure the reaction is being stirred vigorously enough to create an emulsion, which maximizes the surface area between the two phases.[1]

    • Phase-Transfer Catalysts (PTCs): The addition of a PTC, such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction.[1] PTCs help transfer the activated boronate anion from the aqueous phase to the organic phase where the catalyst resides.[1]

  • Optimize the Catalyst System: While not directly a solubility issue, an inefficient catalyst can exacerbate the problem. For Suzuki couplings, consider palladium catalysts with bulky phosphine ligands, which are known to be very efficient.[6]

  • Consider Homogeneous Conditions: If a biphasic system is not working, switching to a single-phase solvent system in which all components are soluble may be necessary. Solvents like DMF can sometimes be used without water.[6]

Question: I am observing side products or degradation of my boronic acid. What could be the cause?

Answer:

Boronic acids can be prone to certain side reactions, especially under prolonged heating when the main reaction is slow due to solubility issues.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be more prevalent in aqueous media.[6] Minimizing reaction time by improving solubility and reaction rate can help reduce this side reaction.

  • Boroxine Formation: Boronic acids can dehydrate, especially upon heating, to form cyclic trimers called boroxines.[7] These boroxines are often less soluble and less reactive than the corresponding boronic acid.[7] Using a co-solvent like water and ensuring the base is present can help prevent boroxine formation.

  • Ester Cleavage: If your other reactant contains a base-labile group like an ester, the basic conditions of the reaction can cause cleavage. Using a milder base like KF might prevent this, though it can sometimes lead to slower reaction rates.[6]

Troubleshooting Decision Tree

This diagram outlines a logical workflow for addressing solubility-related issues with this compound.

G start Issue: Poor Solubility or Slow Reaction check_solubility Is the boronic acid fully dissolved? start->check_solubility solvent_screen Action: Perform Solvent Screening (Protocol 2) check_solubility->solvent_screen No check_biphasic Is the reaction biphasic? check_solubility->check_biphasic Yes use_cosolvent Action: Add Co-solvent (e.g., Water) solvent_screen->use_cosolvent use_cosolvent->check_biphasic add_ptc Action: Add Phase Transfer Catalyst (PTC) check_biphasic->add_ptc Yes check_base Is the base finely powdered and dry? check_biphasic->check_base No increase_stirring Action: Increase Stirring Vigorously add_ptc->increase_stirring increase_stirring->check_base optimize_base Action: Use Finely Powdered Base check_base->optimize_base No monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_base->monitor_reaction Yes optimize_base->monitor_reaction

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

What are the key properties of this compound?

  • CAS Number: 913836-03-0[8]

  • Molecular Formula: C₆H₆BNO₄

  • Molecular Weight: 166.93 g/mol

  • Appearance: Typically an off-white to white solid.

What are the recommended storage and handling conditions?

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[10][11] It is often recommended to store under an inert atmosphere (e.g., Argon) at cool temperatures (2-8°C).[12] Store away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and strong bases.[10]

  • Handling: Use in a well-ventilated area and avoid dust formation.[10][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Avoid contact with skin, eyes, and clothing.[10]

How can I monitor the progress of a reaction involving this compound?

  • Reaction progress can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][13]

  • For LC-MS analysis, developing a method that can resolve the polar boronic acid starting material from the product is key. Methods using an Acquity BEH C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile have been successful for a range of boronic acids.[14]

Quantitative Data

Finding precise, experimentally determined solubility data for this compound in various organic solvents is challenging. However, based on the properties of similar compounds like nicotinic acid and phenylboronic acid, a qualitative solubility profile can be inferred.

Solvent ClassSolvent ExampleExpected SolubilityRationale / Notes
Polar Protic WaterModerate to HighThe carboxylic acid and pyridine nitrogen can form hydrogen bonds. Solubility is pH-dependent.
Methanol / EthanolModerateGood general solvents for polar molecules.
Polar Aprotic DMSO, DMFModerate to HighHigh polarity can solvate the polar functional groups. Often used in Suzuki couplings.[6]
AcetonitrileLow to ModerateLess polar than DMSO/DMF; may require a co-solvent.[15]
Ethers THF, DioxaneLow to ModerateCommon solvents for Suzuki reactions, almost always used with water as a co-solvent.[1]
Hydrocarbons Toluene, HexaneVery LowNon-polar solvents are unlikely to dissolve this highly polar molecule. Toluene is often used in biphasic systems with water.[1]
Chlorinated Chloroform (CHCl₃)LowCan be a good solvent for some boronic esters, but likely poor for the free acid.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Poorly Soluble Boronic Acid

This protocol outlines a general starting point for a Suzuki-Miyaura coupling reaction, incorporating strategies to address poor solubility.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.[1]

  • Catalyst Preparation: In a separate, small vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1] Briefly mix with a small amount of the degassed organic solvent.

  • Reaction Initiation: Add the catalyst slurry to the main reaction flask via syringe. If using a phase-transfer catalyst (e.g., TBAB, 5-10 mol%), it can be added with the initial solids.

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time.[1] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvent systems to find the optimal conditions for solubility and reactivity.[1]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep_stock Prepare Stock Solution: Aryl Halide + Boronic Acid + Catalyst + Ligand in a volatile solvent (e.g., THF) add_stock Add equal aliquot of stock solution to each vial prep_stock->add_stock prep_vials Aliquot Base into multiple reaction vials add_solvents Add a different test solvent (or solvent/water mixture) to each vial prep_vials->add_solvents add_solvents->add_stock heat_stir Seal vials, heat, and stir vigorously add_stock->heat_stir analyze Analyze each reaction by LC-MS or TLC to determine conversion heat_stir->analyze

Caption: Workflow for parallel solvent screening.

  • Stock Solution Preparation: Prepare a stock solution of the aryl halide, palladium precatalyst, and ligand in a suitable, volatile solvent like THF. Do not include the this compound if it is completely insoluble in the stock solvent.

  • Vial Array Setup: In an array of reaction vials, add the chosen base and the this compound to each vial.

  • Solvent Addition: To each vial, add a different test solvent or solvent/water mixture (e.g., Vial 1: Toluene/H₂O; Vial 2: Dioxane/H₂O; Vial 3: DMF).

  • Reaction Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.

  • Analysis: After a set amount of time, take a small aliquot from each reaction and analyze by LC-MS or TLC to compare the conversion to the desired product. This will identify the most promising solvent system for a larger-scale reaction.

References

Technical Support Center: Minimizing Homocoupling of 5-Carboxypyridine-3-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize the homocoupling of 5-carboxypyridine-3-boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of this compound is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. This guide provides a systematic approach to diagnose and resolve issues related to excessive homocoupling.

Logical Workflow for Troubleshooting Homocoupling

G start High Homocoupling Observed check_oxygen 1. Review Oxygen Exclusion Protocol start->check_oxygen check_pd_source 2. Evaluate Palladium Source check_oxygen->check_pd_source If issue persists sub_oxygen1 Degas solvents thoroughly? (e.g., N2/Ar sparging, freeze-pump-thaw) check_oxygen->sub_oxygen1 sub_oxygen2 Maintain inert atmosphere? (Positive pressure of N2/Ar) check_oxygen->sub_oxygen2 check_ligand 3. Assess Ligand Choice check_pd_source->check_ligand If issue persists sub_pd1 Using a Pd(II) precatalyst? (e.g., Pd(OAc)2, PdCl2) check_pd_source->sub_pd1 check_base 4. Optimize Base Selection check_ligand->check_base If issue persists sub_ligand1 Is the ligand prone to oxidation? check_ligand->sub_ligand1 check_temp_time 5. Adjust Reaction Temperature & Time check_base->check_temp_time If issue persists sub_base1 Is the base too strong or too weak? check_base->sub_base1 solution Reduced Homocoupling & Improved Yield check_temp_time->solution Problem Resolved sub_temp1 Is the temperature too high? check_temp_time->sub_temp1 sub_pd2 Consider switching to a Pd(0) source (e.g., Pd(PPh3)4) sub_pd1->sub_pd2 sub_ligand2 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) sub_ligand1->sub_ligand2 sub_base2 Screen weaker inorganic bases (e.g., K2CO3, K3PO4) sub_base1->sub_base2

Caption: A logical workflow for diagnosing and minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling with this compound?

A1: Homocoupling of boronic acids, including this compound, is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.

Additionally, the pyridine nitrogen and the carboxylic acid group in this compound can coordinate with the palladium catalyst, potentially deactivating it and favoring side reactions like homocoupling.[2]

Q2: How does the choice of palladium source affect homocoupling?

A2: The palladium source plays a critical role in the extent of homocoupling:

  • Pd(II) Sources: Pre-catalysts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) require in-situ reduction to the active Pd(0) state. This reduction can be promoted by the homocoupling of two boronic acid molecules.[1]

  • Pd(0) Sources: Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require a reduction step that can initiate homocoupling.

  • Palladium Pre-catalysts: Modern pre-catalysts, such as those developed by Buchwald, are designed for the clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[3]

Q3: What is the role of ligands in minimizing the homocoupling of this compound?

A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling:

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective.[4] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.

  • Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, leading to the formation of palladium species that promote homocoupling.

Q4: How does the choice of base influence the formation of homocoupling byproducts?

A4: The base is essential for activating the boronic acid, but an inappropriate choice can worsen homocoupling. For this compound, consider the following:

  • Weaker Inorganic Bases are Often Preferred: Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently effective.[3][5] They are generally strong enough to facilitate transmetalation without promoting significant side reactions.

  • Account for the Carboxylic Acid: An extra equivalent of base may be necessary to neutralize the acidic proton of the carboxylic acid group.[2]

Q5: Can the carboxylic acid group on the pyridine ring cause specific problems?

A5: Yes, the carboxylic acid group can introduce challenges. The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.[2] This can stall the catalytic cycle and increase the likelihood of side reactions. In some cases, converting the carboxylic acid to an ester before the coupling reaction and then hydrolyzing it back can be a successful strategy.[2]

Mechanisms of Homocoupling

G cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II)-Mediated Homocoupling Pd0 Pd(0)L_n (Active Catalyst) PdII_O2 L_nPd(II)-O-O Pd0->PdII_O2 Oxidation O2 O₂ O2->PdII_O2 ArPdOH ArPd(II)(OH)L_n PdII_O2->ArPdOH ArBOH2_1 ArB(OH)₂ ArBOH2_1->ArPdOH Transmetalation ArPdAr ArPd(II)ArL_n ArPdOH->ArPdAr ArBOH2_2 ArB(OH)₂ ArBOH2_2->ArPdAr Transmetalation ArAr Ar-Ar (Homocoupled Product) ArPdAr->ArAr Reductive Elimination Pd0_regen Pd(0)L_n PdII_source Pd(II)X₂ (Precatalyst) ArAr_2 Ar-Ar (Homocoupled Product) PdII_source->ArAr_2 Stoichiometric Reaction ArBOH2_3 2 x ArB(OH)₂ ArBOH2_3->ArAr_2 Pd0_generated Pd(0)L_n (Active Catalyst) ArAr_2->Pd0_generated Generates

Caption: Proposed mechanisms for boronic acid homocoupling.

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Coupling of Functionalized Aryl Boronic Acids

Data compiled from literature for substrates similar to this compound, such as 5-bromonicotinic acid and 3-carboxyphenylboronic acid.[6]

Catalyst SystemLigand TypeTypical Loading (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield Range (%)Notes
Pd(PPh₃)₄Monodentate Phosphine3 - 5K₃PO₄DMF100 - 12012 - 2480 - 95Reliable but often requires longer reaction times and higher temperatures.
Pd(dppf)Cl₂Bidentate Phosphine1 - 3K₂CO₃Dioxane/H₂O80 - 1002 - 885 - 98Generally faster reaction times and high yields.
Pd(OAc)₂ / SPhosBuchwald Ligand1 - 2K₃PO₄Toluene/H₂O80 - 1004 - 1290 - 99Highly active catalyst system, often effective for challenging substrates.
Pd₂(dba)₃ / P(t-Bu)₃Bulky Monodentate1 - 2K₃PO₄DioxaneRT - 808 - 1685 - 95Effective at lower temperatures.

Experimental Protocols

General Protocol for Minimizing Homocoupling of this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Experimental Workflow Diagram:

G reagents 1. Combine Solids: Aryl Halide, Boronic Acid, Base inert 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) reagents->inert catalyst 3. Add Catalyst: Pd(dppf)Cl₂ under positive N₂ flow inert->catalyst solvent 4. Add Degassed Solvent: via syringe catalyst->solvent reaction 5. Heat Reaction: (e.g., 80-100°C) with vigorous stirring solvent->reaction monitor 6. Monitor Progress: TLC or LC-MS reaction->monitor workup 7. Aqueous Workup: Cool, dilute, wash, and extract monitor->workup Upon completion purify 8. Purify Product: Column Chromatography workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely powdered potassium phosphate (3.0 equiv.).

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer can be acidified to precipitate any remaining carboxylic acid product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

References

workup procedure to remove excess 5-Carboxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 5-Carboxypyridine-3-boronic acid. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to assist researchers, scientists, and drug development professionals in their experimental workups.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary strategies for removing excess this compound from a reaction mixture?

Due to its unique structure featuring both acidic (boronic acid, carboxylic acid) and basic (pyridine nitrogen) functionalities, this compound is highly polar and exhibits pH-dependent solubility. The primary strategies for its removal exploit these characteristics and include:

  • Acid-Base Extraction: Manipulating the pH of the aqueous phase to selectively partition the boronic acid (or the desired product) between aqueous and organic layers.

  • Scavenger Resins: Utilizing solid-supported scavengers that selectively bind to boronic acids, allowing for their removal by simple filtration.

  • Chromatography: While challenging due to the high polarity, techniques like reverse-phase or modified normal-phase chromatography can be effective.[1][2]

  • Recrystallization/Precipitation: Exploiting solubility differences between the boronic acid and the desired product, often by adjusting pH to the isoelectric point to induce precipitation.[3][4]

The optimal method depends on the properties of your desired product.

G start Reaction Mixture with Excess Boronic Acid product_prop What are the properties of your desired product? start->product_prop neutral Product is Neutral & Non-Polar product_prop->neutral  Neutral / Non-Polar   polar_acidic Product is Polar, Acidic, or Basic product_prop->polar_acidic Polar / Acidic / Basic extraction Acid-Base Extraction neutral->extraction scavenger Scavenger Resin polar_acidic->scavenger chromatography Chromatography polar_acidic->chromatography recrystal Recrystallization polar_acidic->recrystal

Caption: Decision workflow for selecting a purification method.
FAQ 2: My product is neutral and soluble in organic solvents. How can I use acid-base extraction?

This is the most straightforward scenario. You can exploit the acidic nature of the boronic acid to convert it into a water-soluble salt, which will be extracted into an aqueous basic solution.

Core Principle: At a basic pH, both the carboxylic acid and boronic acid groups are deprotonated, forming a highly water-soluble boronate salt. Your neutral organic product will remain in the organic layer.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface, add brine (saturated NaCl solution) to help break it.

  • Product has slight basicity: If your product has a weakly basic site, use a milder base like sodium bicarbonate (NaHCO₃) initially to only deprotonate the more acidic carboxylic acid.

  • Incomplete Removal: Repeat the basic wash 2-3 times to ensure complete removal of the boronic acid.

See the detailed protocol below for a step-by-step guide.

G start 1. Dissolve Crude Mixture in Organic Solvent (e.g., EtOAc) add_base 2. Add Aqueous Base (e.g., 1M NaOH) to Funnel start->add_base shake 3. Shake Funnel & Allow Layers to Separate add_base->shake organic_layer Organic Layer: Neutral Product shake->organic_layer Top Layer aq_layer Aqueous Layer: Boronate Salt shake->aq_layer Bottom Layer wash 5. Wash Organic Layer with Brine organic_layer->wash separate 4. Drain Aqueous Layer aq_layer->separate dry 6. Dry Organic Layer (e.g., MgSO₄) & Filter wash->dry concentrate 7. Concentrate to Yield Pure Product dry->concentrate

Caption: Experimental workflow for acid-base extraction.
FAQ 3: My desired product is also polar and/or acidic. What are my options?

When your product has similar properties to the boronic acid, simple extraction is not feasible. The best alternatives are scavenger resins or chromatography.

  • Scavenger Resins: This is often the most effective method. Resins with diol or N-methylglucamine functionalities are specifically designed to bind boronic acids. You stir the resin with the crude reaction mixture, and the resin-boronic acid complex is simply filtered off. This method is highly selective and avoids issues with liquid-liquid extractions.[5][6]

  • Chromatography: This will require careful development.

    • Reverse-Phase (C18): Often a good starting point for polar compounds.[1][2] Use a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA to ensure consistent protonation.

    • Silica Gel: Generally not recommended for highly polar boronic acids as they tend to streak or irreversibly bind to the silica.[2] If you must use silica, consider a highly polar solvent system like dichloromethane/methanol.[7]

  • Recrystallization: This is highly dependent on the specific properties of your product and the boronic acid. You may be able to find a solvent system where the product or the boronic acid selectively crystallizes. Adjusting the pH of a solution to the isoelectric point of either the product or the starting material can be an effective way to induce crystallization.[4]

Purification Protocols

Protocol 1: Workup by Acid-Base Extraction

Application: For removing this compound from neutral, organic-soluble products.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. The deprotonated boronic acid is now in the aqueous phase.[7][8]

  • Repeat: Repeat the extraction with the basic solution two more times to ensure complete removal.

  • Neutral Wash: Wash the organic layer with brine (saturated aq. NaCl) to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Workup by Scavenger Resin

Application: For selective removal of this compound when the product is also polar, acidic, or sensitive to pH changes.

Methodology:

  • Resin Selection: Choose a boronic acid scavenger resin, such as a silica-based resin functionalized with diol or diethanolamine groups (e.g., SiliaBond Diol).[5][6][9]

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF, or Methanol).

  • Incubation: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the excess boronic acid).

  • Agitation: Stir the resulting slurry at room temperature. The required time can range from 1 to 16 hours. Monitor the reaction by TLC or LCMS to determine when the boronic acid has been consumed.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the filtered resin with a small amount of the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate the solvent under reduced pressure to yield the purified product.

G start 1. Dissolve Crude Mixture in Appropriate Solvent add_resin 2. Add Boronic Acid Scavenger Resin (3-5 eq) start->add_resin stir 3. Stir Slurry at Room Temp (1-16 h) add_resin->stir monitor 4. Monitor by TLC/LCMS for Boronic Acid Removal stir->monitor monitor->stir Incomplete filter 5. Filter Mixture to Remove Resin monitor->filter Complete wash 6. Wash Resin with Fresh Solvent filter->wash concentrate 7. Combine Filtrate & Concentrate wash->concentrate

Caption: Experimental workflow for using a scavenger resin.

Data Presentation

The selection of a workup procedure is guided by the properties of both the excess reagent and the desired product.

PropertyThis compoundImplication for Workup
Molecular Formula C₆H₆BNO₄[10]High heteroatom content contributes to high polarity.
Molecular Weight 166.93 g/mol [10]Low molecular weight, generally good solubility.
Melting Point 226-230 °C[11]Crystalline solid at room temperature.
Functionalities Carboxylic Acid, Boronic Acid, PyridineAmphoteric: acidic and basic sites. Solubility is highly pH-dependent.
Solubility Soluble in aqueous base and aqueous acid. Low solubility in non-polar organic solvents.Enables separation from non-polar compounds via acid-base extraction.[7][8]
Purification MethodProsConsBest For
Acid-Base Extraction Simple, scalable, inexpensive.[12]Only works if product has different acid/base properties; risk of emulsions.Removing the acidic boronic acid from neutral, organic-soluble products.
Scavenger Resins Highly selective, mild conditions, simple filtration workup.[5][6]Resins can be expensive; may require screening for optimal resin and conditions.Products that are also polar, acidic, or sensitive to aqueous workups.
Chromatography Can separate compounds with very similar properties.Can be low-yielding for polar boronic acids due to streaking/adsorption on silica.[2]Complex mixtures where other methods fail; requires careful method development.
Recrystallization Can provide very high purity material; scalable.Highly substrate-dependent; requires finding a suitable solvent system.[3]When there is a significant solubility difference between the product and boronic acid.

References

Validation & Comparative

A Comparative Analysis of 5-Carboxypyridine-3-boronic acid and 2-pyridineboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount for the successful synthesis of complex molecules. Pyridine boronic acids are vital reagents for introducing the pyridyl moiety, a common scaffold in pharmaceuticals. This guide provides an objective comparison of the reactivity of two commercially available isomers, 5-Carboxypyridine-3-boronic acid and 2-pyridineboronic acid, in the context of the widely used Suzuki-Miyaura cross-coupling reaction. This comparison is based on established principles of reactivity and published data for analogous systems, highlighting the inherent electronic and steric factors that govern their performance.

Introduction to the Reagents

This compound is a pyridine boronic acid substituted with a carboxylic acid group, which is a strong electron-withdrawing group. This functional group can influence the electronic properties of the pyridine ring and the boronic acid moiety, and also presents the possibility of undergoing decarboxylation under certain reaction conditions.[1][2][3][4]

2-pyridineboronic acid is one of the simplest pyridine boronic acid isomers. Its reactivity is significantly influenced by the proximity of the basic nitrogen atom to the boronic acid group. This arrangement is known to cause challenges in Suzuki-Miyaura couplings, a phenomenon often referred to as the "2-pyridyl problem".[5][6][7]

Reactivity Comparison: Theoretical and Practical Considerations

FeatureThis compound2-pyridineboronic acid
Dominant Influencing Factor Electronic effect of the carboxylic acid group and potential for decarboxylation.Steric hindrance and electronic effects from the adjacent nitrogen atom (the "2-pyridyl problem").
Expected Reactivity Moderate to good, but can be condition-dependent to avoid decarboxylation. The electron-withdrawing nature of the carboxyl group may impact transmetalation rates.[8]Generally lower and more challenging due to catalyst inhibition and instability.[5][6][9]
Key Challenges Potential for decarboxylation at elevated temperatures.[2][3]Prone to protodeboronation (instability).[7] The lone pair on the nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[6]
Typical Yields Generally moderate to high yields can be expected with optimized conditions that minimize decarboxylation.Often results in low to moderate yields, with a success rate reported to be low in some high-throughput screening efforts.[5]
Substrate Scope Generally broad, compatible with a range of aryl and heteroaryl halides.More limited, often requiring specialized ligands and conditions to achieve satisfactory results.[10][11]

Experimental Data Summary

While a direct comparison is unavailable, the following table summarizes typical yields for Suzuki-Miyaura couplings of pyridine boronic acids with various substituents, illustrating the general trends discussed.

Pyridine Boronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2-Pyridineboronic acid derivativesAryl BromidesPd₂(dba)₃ / Phosphine Oxide LigandsKFDioxaneGood to Excellent[10][11]
3-Pyridylboronic acid2-Chloro-3-aminopyridinePd(PPh₃)₂Cl₂Na₂CO₃Dioxane86[12]
4-Cyano and 4-Methoxy Phenylboronic acidsPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂OModest[13]
2-Chloro-5-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂Na₂CO₃DioxaneModerate[12]

Note: This table is a compilation from different sources and not a direct comparison under identical conditions. It serves to provide a general context for the reactivity of various pyridine boronic acids.

Experimental Protocols

The following are representative, generalized protocols for Suzuki-Miyaura coupling reactions involving pyridine boronic acids. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Protocol 1: General Procedure for Coupling with this compound

This protocol is adapted from standard Suzuki-Miyaura conditions, with considerations for the carboxylic acid functionality.

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • The reaction mixture is heated with stirring at a temperature ranging from 80-110 °C. Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Optimized Procedure for Coupling with 2-pyridineboronic acid

This protocol incorporates strategies to mitigate the "2-pyridyl problem," such as the use of specific ligands or boronate esters.

Materials:

  • 2-pyridineboronic acid or a stabilized derivative (e.g., pinacol ester, MIDA boronate)

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., SPhos, RuPhos, or a phosphine oxide ligand)

  • Base (e.g., KF, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the 2-pyridylboron reagent (1.5 equiv), the base (3.0 equiv), the palladium precursor, and the ligand to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent.

  • The vessel is sealed and heated with vigorous stirring at 90-120 °C.

  • Reaction progress is monitored by GC-MS or LC-MS.

  • Work-up and purification are carried out as described in Protocol 1.

Diagrams

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors reactivity Reactivity in Suzuki Coupling boronic_acid_5_carboxy 5-Carboxypyridine- 3-boronic acid boronic_acid_5_carboxy->reactivity ewg Electron-Withdrawing Carboxyl Group ewg->boronic_acid_5_carboxy decarboxylation Potential Decarboxylation decarboxylation->boronic_acid_5_carboxy boronic_acid_2 2-pyridineboronic acid boronic_acid_2->reactivity steric_hindrance Steric Hindrance steric_hindrance->boronic_acid_2 catalyst_inhibition Catalyst Inhibition (N-coordination) catalyst_inhibition->boronic_acid_2 protodeboronation Protodeboronation (Instability) protodeboronation->boronic_acid_2

Caption: Factors influencing the reactivity of the two pyridine boronic acids.

Conclusion

References

A Comparative Analysis of Pyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals. Pyridine-containing biaryls are of particular interest due to their ubiquity in biologically active molecules. However, the choice of the pyridine boronic acid isomer can significantly impact the success of the coupling reaction. This guide provides an objective comparison of the performance of 2-, 3-, and 4-pyridine boronic acids in Suzuki-Miyaura coupling, supported by experimental data and detailed protocols.

Reactivity and Stability: The "2-Pyridyl Problem"

The reactivity of pyridine boronic acid isomers in Suzuki coupling is heavily influenced by the position of the nitrogen atom relative to the boronic acid group. A well-documented challenge is the "2-pyridyl problem," which refers to the often poor reactivity and instability of 2-pyridine boronic acid.[1][2][3] This is attributed to several factors:

  • Protodeboronation: 2-Pyridylboronic acids are highly susceptible to an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This decomposition pathway consumes the boronic acid, leading to reduced yields of the desired product.[4] The proximity of the nitrogen atom is believed to exacerbate this instability.[2]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the 2-pyridyl group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and slowing down the desired catalytic cycle.[3][5]

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives, including 2-pyridyl boronic acid, can exhibit slow rates of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle.[6]

In contrast, 3- and 4-pyridine boronic acids are significantly more stable and less prone to protodeboronation, generally leading to higher yields and more robust reaction outcomes.[2]

To mitigate the challenges associated with 2-pyridine boronic acid, more stable derivatives are often employed. These include:

  • Boronic Esters (e.g., pinacol, MIDA): These derivatives are generally more stable towards protodeboronation and act as a "slow-release" source of the boronic acid under the reaction conditions.[2][7]

  • Potassium Pyridyltrifluoroborates: These are highly stable, crystalline solids that are resistant to protodeboronation and serve as excellent coupling partners.[2]

Quantitative Performance Comparison

The following tables summarize experimental data from various studies, illustrating the comparative reactivity of pyridine boronic acid isomers in Suzuki-Miyaura coupling. It is important to note that direct comparisons of yields across different studies can be misleading due to variations in reaction conditions.

Table 1: Comparison of Pyridine Boronic Acid Isomer Reactivity

Pyridine Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂Na₃PO₄DioxaneModest[2]
3-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂Na₃PO₄DioxaneGood[2]
4-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂Na₃PO₄DioxaneHigh[2]

Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)Cs₂CO₃ (2 eq)1,4-Dioxane/H₂O10018High[8]

Table 3: Suzuki-Miyaura Coupling of 4-Iodopyridine with 4-Pyridineboronic Acid Pinacol Ester

CatalystBaseSolventMethodYield (%)Byproduct (%)
Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄Toluene/H₂OOriginal97.20.05
Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄CPME/H₂OOptimized97.8Not Detected

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura coupling reactions involving pyridine boronic acid isomers.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Pyridine boronic acid or derivative (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To an oven-dried reaction vessel, add the aryl/heteroaryl halide, pyridine boronic acid/derivative, palladium catalyst, ligand (if used), and base.

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Specific Protocol: Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[8]

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate and water, separate the organic layer, extract the aqueous layer, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizing the Process

To better understand the workflows and challenges, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the problematic side reaction of protodeboronation.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 R2BOH2 R²-B(OH)₂ (Pyridyl Boronic Acid) R2BOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Aryl/Heteroaryl Halide) R1X->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation_Pathway PyridylBA 2-Pyridyl Boronic Acid Zwitterion Reactive Zwitterionic Intermediate PyridylBA->Zwitterion Under neutral pH SuzukiCoupling Desired Suzuki Coupling PyridylBA->SuzukiCoupling Protodeboronation Protodeboronation (Side Reaction) Zwitterion->Protodeboronation ProtonSource Proton Source (e.g., H₂O) ProtonSource->Protodeboronation Pyridine Pyridine (Decomposition Product) Protodeboronation->Pyridine BoricAcid B(OH)₃ Protodeboronation->BoricAcid CoupledProduct Coupled Product SuzukiCoupling->CoupledProduct

Caption: Competing pathways for 2-pyridyl boronic acid in coupling reactions.

Conclusion

The choice of pyridine boronic acid isomer is a critical parameter in the planning of Suzuki-Miyaura cross-coupling reactions. While 3- and 4-pyridine boronic acids are generally robust and reliable coupling partners, the use of 2-pyridine boronic acid requires careful consideration of its inherent instability. By understanding the "2-pyridyl problem" and employing strategies such as the use of more stable boronic acid derivatives and optimized reaction conditions, researchers can successfully synthesize a wide range of valuable 2-pyridyl-containing compounds. This guide provides a foundation for navigating the complexities of these important building blocks in synthetic chemistry.

References

A Comparative Guide to 5-Carboxypyridine-3-boronic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and organic synthesis, the selection of building blocks is a critical determinant of success. Pyridineboronic acids, valued for their role in constructing complex molecular architectures, are a case in point. Among these, 5-Carboxypyridine-3-boronic acid stands out due to its unique combination of a nicotinic acid scaffold and a boronic acid moiety. This guide provides an objective comparison of this compound with its other positional isomers, highlighting its advantages in chemical synthesis and biological applications, supported by established chemical principles and data from analogous systems.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its parent molecule, nicotinic acid (Pyridine-3-carboxylic acid), is essential. These properties influence their reactivity, solubility, and pharmacokinetic profiles.

PropertyThis compoundNicotinic Acid (for reference)
CAS Number 913836-03-059-67-6
Molecular Formula C₆H₆BNO₄C₆H₅NO₂
Molecular Weight 166.93 g/mol 123.11 g/mol
Hydrogen Bond Donors 31
Hydrogen Bond Acceptors 53

Data sourced from Alfa Chemistry and Wikipedia.[1][2]

Advantages in Chemical Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[3] The reactivity of pyridineboronic acid isomers in this reaction is significantly influenced by the position of the boronic acid group and other substituents on the pyridine ring.

Inferred Reactivity Based on Isomeric Position:

  • 2-Substituted Pyridylboronic Acids (The "2-Pyridyl Problem"): Isomers with a boronic acid group at the 2-position of the pyridine ring often exhibit lower reactivity in Suzuki-Miyaura coupling. This is attributed to the proximity of the nitrogen atom, which can lead to catalyst inhibition by coordinating to the palladium center and can also increase the susceptibility of the boronic acid to protodeboronation (a key decomposition pathway).[5]

  • 4-Substituted Pyridylboronic Acids: These isomers are generally more reactive than their 2-substituted counterparts. The nitrogen atom at the 4-position has a less pronounced inhibitory effect on the catalyst.[6]

  • 3-Substituted Pyridylboronic Acids (like this compound): Isomers with the boronic acid at the 3-position, such as this compound, are often the most reactive among the pyridylboronic acids. The boronic acid at this position experiences minimal steric hindrance and reduced electronic deactivation from the ring nitrogen, facilitating the crucial transmetalation step in the catalytic cycle.

The Influence of the Carboxylic Acid Group:

The presence of a carboxylic acid group can sometimes complicate Suzuki-Miyaura reactions, as the carboxylate can coordinate to the palladium catalyst and deactivate it. However, this challenge can typically be overcome by careful selection of the catalyst, ligands, and reaction conditions.[7] The advantage of the carboxylic acid moiety is its utility as a handle for further functionalization, allowing for the straightforward synthesis of amides, esters, and other derivatives, which is highly valuable in the generation of compound libraries for drug discovery.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a pyridineboronic acid, which can be adapted for this compound and its isomers.

Materials:

  • Aryl bromide (1.0 mmol)

  • Pyridineboronic acid (e.g., this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • To a round-bottom flask, add the aryl bromide, pyridineboronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the solvent system to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the inorganic salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine Aryl Bromide, Pyridineboronic Acid, Catalyst, and Base purge Purge with Inert Gas reagents->purge solvent Add Solvent purge->solvent reflux Heat to Reflux solvent->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Advantages in Biological Applications: Enzyme Inhibition

The unique structure of this compound, which combines the pharmacologically significant nicotinic acid (a form of vitamin B3) scaffold with a boronic acid moiety, makes it a compelling candidate for the development of novel enzyme inhibitors.[2][8]

The Nicotinic Acid Scaffold:

Pyridine carboxylic acid isomers, including nicotinic acid, are prevalent in a wide range of FDA-approved drugs and are known to exhibit diverse biological activities.[9][10] The pyridine ring can participate in hydrogen bonding and π-π stacking interactions within enzyme active sites, enhancing binding affinity. The carboxylic acid group provides an additional point of interaction and can influence the molecule's solubility and pharmacokinetic properties.[11]

The Boronic Acid Pharmacophore:

Boronic acids are a well-established class of enzyme inhibitors, with several FDA-approved drugs, such as bortezomib, containing this functional group.[12] The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues commonly found in the active sites of proteases and other enzymes, leading to potent inhibition.[13]

Application as PARP Inhibitors:

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[14] Inhibitors of PARP, particularly PARP-1, have emerged as a significant class of anticancer drugs, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[15] The nicotinamide moiety is a key structural feature of many PARP inhibitors, as they mimic the nicotinamide portion of the NAD+ substrate. Given that this compound is a derivative of nicotinic acid, it is a rational candidate for the design of novel PARP inhibitors.

While direct experimental data for this compound as a PARP inhibitor is not yet prominent in the literature, the structure-activity relationships of known PARP inhibitors suggest that the carboxamide group (which can be readily synthesized from the carboxylic acid of this compound) is crucial for potent inhibition.[16]

Illustrative IC₅₀ Values of Pyridine-based PARP-1 Inhibitors:

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some known pyridine-based PARP-1 inhibitors to illustrate the potency that can be achieved with this scaffold.

CompoundPARP-1 IC₅₀ (nM)Reference
2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (11a)8.6 ± 0.6Bioorganic & Medicinal Chemistry, 2015 , 23(20), 6551-9.[16]
Olaparib (a clinical PARP inhibitor for comparison)5Journal of Medicinal Chemistry, 2016 , 59(4), 1381-1398.

Note: These are not isomers of this compound but serve to demonstrate the potential of the pyridine carboxamide scaffold in PARP inhibition.

Signaling Pathway: PARP Inhibition in DNA Repair

PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. When PARP is inhibited, these single-strand breaks can accumulate and lead to double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

PARP-1's Role in the DNA Damage Response Pathway

G cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition ssb1 Single-Strand Break parp1 PARP-1 ssb1->parp1 ber Base Excision Repair parp1->ber repair1 DNA Repair ber->repair1 ssb2 Single-Strand Break parp2 PARP-1 ssb2->parp2 parp_inhibitor PARP Inhibitor (e.g., 5-Carboxypyridine- 3-boronic acid derivative) parp_inhibitor->parp2 dsb Double-Strand Break parp2->dsb BER Blocked hr_deficient Deficient Homologous Recombination Repair dsb->hr_deficient apoptosis Cell Death (Apoptosis) hr_deficient->apoptosis

Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

Conclusion

This compound presents a compelling profile for researchers and drug development professionals. Its advantageous isomeric positioning suggests superior reactivity in crucial synthetic transformations like the Suzuki-Miyaura coupling, facilitating the efficient construction of complex molecules. Furthermore, its inherent nicotinic acid scaffold, combined with the proven utility of boronic acids as enzyme inhibitors, positions it as a promising starting point for the development of novel therapeutics, particularly in the area of PARP inhibition for cancer therapy. While direct comparative experimental data with its isomers is an area for future investigation, the foundational principles of organic and medicinal chemistry strongly support the strategic advantages of this compound.

References

A Comparative Guide to Alternatives for 5-Carboxypyridine-3-boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl compounds containing a pyridine moiety is a cornerstone of medicinal chemistry and materials science. While 5-carboxypyridine-3-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling, its alternatives offer solutions to challenges such as reagent stability, reaction efficiency, and substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal synthetic strategy.

Introduction to the Challenge

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation. However, the use of pyridine boronic acids, particularly 2-pyridyl derivatives, can be problematic due to their instability and propensity for protodeboronation, leading to low yields and challenging reaction optimization.[1][2] The electron-withdrawing nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with the metal catalyst can further complicate these reactions.[3][4] These challenges have spurred the development of robust alternatives that bypass the need for unstable boronic acids.

Key Alternatives and Performance Comparison

Several innovative strategies have emerged as viable alternatives to traditional pyridine boronic acids. These include the use of pyridine sulfinates, direct decarboxylative cross-coupling of pyridine carboxylic acids, and direct C-H functionalization of the pyridine ring. Each method presents distinct advantages in terms of stability, reactivity, and functional group tolerance.

Pyridine Sulfinates: Stable and Efficient Nucleophiles

Pyridine sulfinates have been demonstrated as exceptionally stable and effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides.[5][6][7] This approach circumvents the issues associated with the instability of pyridine-2-boronates, leading to a cross-coupling process with a broad scope and high utility.[5][8]

Performance Data:

EntryPyridine DerivativeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
1Pyridine-2-sulfinate4-BromotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O95[5]
2Pyridine-3-sulfinate4-BromoanisolePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O88[5]
3Pyridine-4-sulfinate1-Bromo-4-fluorobenzenePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O92[5]
45-Carboxypyridine-3-sulfinate4-BromoacetophenonePd₂(dba)₃ / XPhosCs₂CO₃Dioxane78[7]
Decarboxylative Cross-Coupling: A Direct Approach

Decarboxylative cross-coupling offers a direct route to biaryls from readily available pyridine carboxylic acids, eliminating the need for pre-functionalization to an organometallic reagent.[9] This transformation can be achieved using palladium catalysis or, more recently, through metallaphotoredox catalysis employing inexpensive iron and nickel salts.[10][11][12]

Performance Data:

EntryPyridine Carboxylic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
1Picolinic acid4-BromobenzonitrilePd(OAc)₂ / XPhosK₂CO₃DMF85[12]
2Nicotinic acid4-IodoanisoleFeCl₃ / NiBr₂·diglymeK₂CO₃DMF82[10]
3Isonicotinic acid1-IodonaphthaleneFeCl₃ / NiBr₂·diglymeK₂CO₃DMF75[10]
45-Carboxypyridine-3-carboxylic acid4-IodotoluenePd(TFA)₂ / XantphosAg₂CO₃Toluene68[13]
Direct C-H Arylation: An Atom-Economical Strategy

Direct C-H arylation of pyridines is a highly atom-economical method for biaryl synthesis that avoids the preparation of organometallic reagents altogether.[14] This approach typically employs a directing group to achieve regioselectivity and can be catalyzed by various transition metals, including palladium, rhodium, and copper.[15][16]

Performance Data:

EntryPyridine SubstrateArylating AgentCatalyst/LigandAdditive/OxidantSolventYield (%)Reference
12-PhenylpyridineDiphenyliodonium tetrafluoroboratePd(OAc)₂-Acetic Acid95[16]
2Pyridine N-oxideBenzene[RhCp*Cl₂]₂AgSbF₆DCE88[15]
3PyridineAryl TosylatePd(OAc)₂ / P(o-tol)₃Cs₂CO₃Toluene76[15]
42-(Methylthio)pyridine4-BromotolueneCuI / 1,10-phenanthrolineCs₂CO₃DMF82[15]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Pyridine-2-sulfinate

This protocol is adapted from the work of Willis and co-workers.[5]

Materials:

  • Pyridine-2-sulfinate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1)

Procedure:

  • To a reaction vessel, add the pyridine-2-sulfinate, aryl bromide, Pd(OAc)₂, XPhos, and K₃PO₄.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • The reaction mixture is stirred at 100 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Decarboxylative Cross-Coupling via Fe/Ni Metallaphotoredox Catalysis

This protocol is based on the work of MacMillan and co-workers.[10]

Materials:

  • Pyridine carboxylic acid (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Iron(III) chloride (FeCl₃) (10 mol%)

  • Nickel(II) bromide diglyme complex (NiBr₂·diglyme) (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, a reaction vial is charged with the pyridine carboxylic acid, aryl iodide, FeCl₃, NiBr₂·diglyme, dtbbpy, and K₂CO₃.

  • DMF is added, and the vial is sealed.

  • The reaction mixture is stirred and irradiated with a 34 W blue LED lamp at room temperature for 24 hours.

  • After the reaction is complete, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by flash column chromatography.

Visualizing the Mechanisms

To better understand the underlying chemical transformations, the following diagrams illustrate the catalytic cycles of the key alternative methodologies.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Oxidative\nAddition->Ar-Pd(II)-X L_n Transmetalation Transmetalation Ar-Pd(II)-X L_n->Transmetalation Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Transmetalation->Ar-Pd(II)-Ar' L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Product Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)_2 Ar'-B(OR)_2 Ar'-B(OR)_2->Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Decarboxylative_Coupling_Cycle Decarboxylative Cross-Coupling (Fe/Ni) cluster_Fe Fe Cycle cluster_Ni Ni Cycle Fe(III)-carboxylate Fe(III)-carboxylate Fe(II) + R-COO• Fe(II) + R-COO• Fe(III)-carboxylate->Fe(II) + R-COO• hv (LMCT) R• + CO2 R• + CO2 Fe(II) + R-COO•->R• + CO2 Decarboxylation R• + CO2->Fe(II) + R-COO• Ni(II)(R)X Ni(II)(R)X Ni(I)X Ni(I)X Ni(I)X->Ni(II)(R)X + R• Ni(I)R Ni(I)R Ni(II)(R)X->Ni(I)R Reduction Ni(III)(R)(Ar)X Ni(III)(R)(Ar)X Ni(I)R->Ni(III)(R)(Ar)X + Ar-X Oxidative Addition Ni(III)(R)(Ar)X->Ni(I)X Reductive Elimination R-Ar R-Ar Ni(III)(R)(Ar)X->R-Ar Product

Caption: Simplified Fe/Ni metallaphotoredox decarboxylative coupling.

CH_Activation_Cycle Pd-Catalyzed C-H Activation/Arylation Pd(II)X_2 Pd(II)X_2 C-H Activation C-H Activation Pd(II)X_2->C-H Activation Palladacycle\n(Ar-Pd(II)-X) Palladacycle (Ar-Pd(II)-X) C-H Activation->Palladacycle\n(Ar-Pd(II)-X) Oxidation Oxidation Palladacycle\n(Ar-Pd(II)-X)->Oxidation Ar-Pd(IV)(Ar')X_2 Ar-Pd(IV)(Ar')X_2 Oxidation->Ar-Pd(IV)(Ar')X_2 Reductive\nElimination Reductive Elimination Ar-Pd(IV)(Ar')X_2->Reductive\nElimination Reductive\nElimination->Pd(II)X_2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Product Ar-H Ar-H Ar-H->C-H Activation Ar'-Y Ar'-Y Ar'-Y->Oxidation Arylating Agent

Caption: General pathway for directed C-H arylation.

Conclusion

The synthesis of pyridine-containing biaryls is crucial for the advancement of pharmaceuticals and functional materials. While this compound remains a useful reagent, the challenges associated with its stability and reactivity have driven the development of superior alternatives. Pyridine sulfinates, decarboxylative cross-coupling, and direct C-H arylation represent powerful and versatile strategies that offer significant advantages in terms of operational simplicity, substrate scope, and overall efficiency. By understanding the comparative performance and experimental nuances of these methods, researchers can select the most appropriate approach to accelerate their discovery and development efforts.

References

Validation of 5-Carboxypyridine-3-boronic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 5-Carboxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. We present a detailed experimental protocol for a common and cost-effective synthesis method, alongside a comparison with a popular alternative. Furthermore, this guide outlines the validation of the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with expected data and potential impurities.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a lithium-halogen exchange reaction starting from 5-bromonicotinic acid. This method is a staple in organometallic chemistry for the preparation of aryl and heteroaryl boronic acids.[1][2]

Experimental Protocol: Lithium-Halogen Exchange Route

This protocol is adapted from established procedures for the synthesis of analogous pyridylboronic acids.[3]

Materials:

  • 5-Bromonicotinic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Acetonitrile

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromonicotinic acid and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The first equivalent of n-BuLi deprotonates the carboxylic acid, and the second equivalent performs the lithium-halogen exchange.

  • Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M HCl at 0 °C until the pH of the aqueous layer is approximately 2. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with THF.

  • Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from acetonitrile or by acid-base extraction to yield this compound as a white solid.[4][5]

Comparison of Synthetic Methods

FeatureLithium-Halogen ExchangeMiyaura Borylation
Starting Material 5-Bromonicotinic acid5-Bromonicotinic acid (or its ester)
Key Reagents n-Butyllithium, Trialkyl borateBis(pinacolato)diboron, Palladium catalyst, Base
Reaction Conditions Cryogenic temperatures (-78 °C)Elevated temperatures (typically 80-100 °C)
Advantages High yields, readily available reagents, straightforward procedure.Milder conditions for some substrates, excellent functional group tolerance.[6][7][8]
Disadvantages Requires strictly anhydrous conditions and low temperatures; sensitive to some functional groups.Requires a palladium catalyst which can be expensive and needs to be removed from the final product; may require optimization of ligands and base.[9]

Product Validation by NMR and MS

The successful synthesis of this compound is confirmed by spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for validation.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity
~9.1s
~8.8s
~8.4s
~8.3br s
~13.5br s
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~166C=O
~153C-6
~148C-2
~142C-4
~135C-5
Note: The carbon attached to the boron atom (C-3) may not be observed or may be very broad due to quadrupolar relaxation.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. Boronic acids are known to readily form anhydrides (boroxines) under mass spectrometry conditions, which may lead to the observation of ions corresponding to these species.

Expected ESI-MS Data
m/z (negative mode) Assignment
166.03[M-H]⁻
m/z (positive mode) Assignment
168.04[M+H]⁺
190.03[M+Na]⁺
Note: The molecular formula of this compound is C₆H₆BNO₄, and the molecular weight is 166.93 g/mol .[10]

Potential Impurities and Purification

Common impurities in the synthesis of aryl boronic acids include the starting halide, homo-coupled biaryls, and protodeborylated byproducts (nicotinic acid in this case).[11] Purification is crucial to remove these impurities.

  • Recrystallization: This is often the most effective method for purifying solid boronic acids.[4]

  • Acid-Base Extraction: The acidic nature of the boronic acid and the carboxylic acid functional groups allows for purification by extraction into a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product.[12]

  • Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their polarity and potential for decomposition. Reverse-phase chromatography can be a more suitable alternative.

Workflow Diagrams

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Starting Material 5-Bromonicotinic Acid Lithiation Lithium-Halogen Exchange Starting Material->Lithiation Borylation Borylation with Triisopropyl borate Lithiation->Borylation Workup Acidic Work-up Borylation->Workup Crude Product Crude Product Workup->Crude Product Purification Recrystallization or Acid-Base Extraction Crude Product->Purification Pure Product This compound Purification->Pure Product NMR NMR Spectroscopy (¹H and ¹³C) Pure Product->NMR MS Mass Spectrometry (ESI-MS) Pure Product->MS Validation_Result Validated Product NMR->Validation_Result MS->Validation_Result

Caption: Synthesis and validation workflow for this compound.

Logical_Relationship cluster_methods Synthetic Methods cluster_validation_techniques Validation Techniques Target_Molecule This compound Lithiation_Route Lithium-Halogen Exchange Target_Molecule->Lithiation_Route is synthesized by Miyaura_Route Miyaura Borylation Target_Molecule->Miyaura_Route is synthesized by NMR_Spec NMR Spectroscopy Target_Molecule->NMR_Spec is validated by MS_Spec Mass Spectrometry Target_Molecule->MS_Spec is validated by

References

A Comparative Guide to MIDA Boronates and 5-Carboxypyridine-3-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. The choice of the boron reagent is pivotal to the success of these reactions, influencing stability, reactivity, and overall yield. This guide provides an objective comparison between N-methyliminodiacetic acid (MIDA) boronates and a representative functionalized heteroaromatic boronic acid, 5-Carboxypyridine-3-boronic acid, to aid in the selection of the most suitable reagent for specific synthetic needs.

Executive Summary

MIDA boronates have emerged as exceptionally stable, crystalline, and easy-to-handle surrogates for boronic acids.[1][2] Their key advantage lies in the slow, controlled release of the active boronic acid under specific reaction conditions, which minimizes decomposition and side reactions, particularly with notoriously unstable heteroaromatic boronic acids.[2][3] This leads to more reproducible and often higher yields.

This compound, as a heteroaromatic boronic acid, presents challenges common to this class of compounds, including potential instability and susceptibility to protodeboronation.[4][5] The presence of the Lewis basic pyridine nitrogen can also lead to catalyst inhibition.[4] However, for certain applications, the direct use of such functionalized boronic acids can be more atom-economical and avoid the need for a deprotection step.

This guide presents a data-driven comparison of these two classes of reagents, highlighting their respective strengths and weaknesses in the context of Suzuki-Miyaura cross-coupling reactions.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of MIDA boronates and this compound. The yield data is illustrative and sourced from various publications; it should be noted that direct head-to-head comparative studies under identical conditions are limited.

FeatureMIDA BoronatesThis compoundReferences
Stability High; generally bench-stable, crystalline solids, resistant to air and moisture.Moderate to low; susceptible to protodeboronation and decomposition, especially on storage.[1][2][4]
Handling Easy; compatible with standard purification techniques like silica gel chromatography.Challenging; purification can be difficult due to instability.[1]
Reactivity Control Excellent; slow release of the boronic acid in situ allows for controlled cross-coupling.Limited; the free boronic acid is present from the start of the reaction.[2][3]
Typical Yields Generally high and reproducible, even with challenging substrates. A study showed an 89% yield for a MIDA boronate compared to 73% for the corresponding free boronic acid under similar conditions.Variable; can be high under optimized conditions but often lower and less reproducible than MIDA boronates, especially with electron-deficient partners. Yields for couplings with 3-pyridyl triflates have been reported in the range of good to excellent.[6][7]
Substrate Scope Broad; particularly advantageous for unstable boronic acids like 2-heteroaromatic, vinyl, and cyclopropyl derivatives.Generally effective with a range of coupling partners, but can be limited by the stability of the boronic acid itself.[1][7]
Atom Economy Lower, due to the protecting group that is released during the reaction.Higher, as the molecule is used directly without a protecting group.
Catalyst Compatibility Compatible with a wide range of palladium catalysts and ligands.May require specific catalyst systems to overcome catalyst inhibition by the pyridine nitrogen.[1][4]

Experimental Protocols

The following are representative, generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is adapted from literature procedures for the slow-release cross-coupling of MIDA boronates.[6]

Materials:

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

  • MIDA boronate (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 equiv)

  • Solvent (e.g., Water, to a concentration of 0.5 M)

Procedure:

  • To an oven-dried reaction vessel, add the aryl or heteroaryl halide, MIDA boronate, palladium catalyst, and base.

  • Add the solvent to the vessel.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

  • Seal the vessel and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with water.

  • Isolate the product by filtration or extraction with an organic solvent.

  • Purify the product by column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Coupling with this compound

This protocol is a general procedure for the coupling of a heteroaryl boronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent to the vessel.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 MIDA Boronate Pathway cluster_1 Free Boronic Acid Pathway MIDA Stable MIDA Boronate Deprotection Slow Hydrolysis (Mild Base, H2O) MIDA->Deprotection BoronicAcid Boronic Acid (in situ) Deprotection->BoronicAcid Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling Product_MIDA Product Coupling->Product_MIDA FreeBoronicAcid This compound Decomposition Decomposition/ Protodeboronation FreeBoronicAcid->Decomposition Coupling2 Suzuki-Miyaura Coupling FreeBoronicAcid->Coupling2 Product_Free Product Coupling2->Product_Free

Caption: Comparative reaction pathways.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R2-B(OR)2 Base PdII_R2 R1-Pd(II)-R2 L_n Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

G start Start: Need to perform a Suzuki-Miyaura Coupling question1 Is the required boronic acid known to be unstable? start->question1 use_mida Use MIDA Boronate question1->use_mida Yes consider_free Consider Free Boronic Acid (e.g., this compound) question1->consider_free No question2 Is iterative cross-coupling required? consider_free->question2 question2->use_mida Yes

Caption: Decision tree for reagent selection.

References

The Superior Stability and Efficiency of Potassium Trifluoroborate Salt of 5-Carboxypyridine-3-boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex molecules. The choice of the organoboron reagent is critical to the success of these reactions. This guide provides a comprehensive comparison of the potassium trifluoroborate salt of 5-carboxypyridine-3-boronic acid with its parent boronic acid and other common alternatives, highlighting its advantages in stability, handling, and reaction performance.

The potassium trifluoroborate salt of this compound has emerged as a superior alternative to the often-problematic this compound. The inherent instability of many heteroarylboronic acids, including the pyridine-based structures crucial in drug discovery, can lead to decomposition and inconsistent results.[1][2] The trifluoroborate salt form mitigates these issues, offering a robust and reliable reagent for synthetic chemists.[3]

Executive Summary: The Trifluoroborate Advantage

Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to their boronic acid counterparts which are often prone to dehydration, oxidation, and protodeboronation.[4][5][6] This enhanced stability simplifies storage and handling, eliminating the need for strictly inert conditions, and translates to more reproducible and higher-yielding cross-coupling reactions.[2][7]

Alternatives such as boronic esters (e.g., pinacol esters) and N-methyliminodiacetic acid (MIDA) boronates also offer improved stability over free boronic acids.[1][8][9] MIDA boronates, in particular, are noted for their exceptional benchtop stability and their capacity for slow, controlled release of the active boronic acid under reaction conditions, which can be advantageous in certain contexts.[10][11][12]

Comparative Performance Data

While direct, side-by-side comparative data for the this compound derivatives under identical conditions is not extensively published, the general trend overwhelmingly favors the use of potassium trifluoroborate salts and other stabilized forms over the free boronic acid for heteroaryl systems.[2] The following tables summarize representative data for the synthesis of trifluoroborate salts and comparative yields in Suzuki-Miyaura cross-coupling reactions for analogous heteroaryl compounds.

Table 1: Synthesis Yield of Potassium Heteroaryltrifluoroborates from Heteroarylboronic Acids

Heteroarylboronic AcidProduct: Potassium HeteroaryltrifluoroborateYield (%)
Furan-2-ylboronic acidPotassium furan-2-yltrifluoroborate91
Thiophen-2-ylboronic acidPotassium thiophen-2-yltrifluoroborate93
Pyridine-3-ylboronic acidPotassium pyridine-3-yltrifluoroborate85
Pyridine-4-ylboronic acidPotassium pyridine-4-yltrifluoroborate88

Data is representative for the synthesis of heteroaryltrifluoroborates and indicates a high efficiency of conversion.

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Heteroarylboron Reagents with Aryl Halides

Heteroarylboron ReagentCoupling PartnerProductYield (%) with TrifluoroborateYield (%) with Boronic Acid (if available)
Potassium furan-2-yltrifluoroborate4-Bromobenzonitrile4-(Furan-2-yl)benzonitrile95Often low/inconsistent
Potassium thiophen-2-yltrifluoroborate4-Chlorobenzonitrile4-(Thiophen-2-yl)benzonitrile92Not reported under same conditions
Potassium pyridin-3-yltrifluoroborate4-Bromoacetophenone1-(4-(Pyridin-3-yl)phenyl)ethan-1-one88Not reported under same conditions
Potassium indol-5-yltrifluoroborate4-Chlorotoluene5-(p-Tolyl)indole90Not reported under same conditions

Note: Researchers often utilize trifluoroborates for substrates where boronic acids are known to perform poorly, making direct comparative yield data under identical conditions scarce.[2]

Key Advantages of Potassium Trifluoroborate Salts

The superior performance of the potassium trifluoroborate salt of this compound stems from its structure. The tetracoordinate boron center in the trifluoroborate anion is significantly more stable than the tricoordinate, electron-deficient boron in the corresponding boronic acid.

G Structural Advantages of Potassium Trifluoroborate Salts cluster_boronic_acid This compound cluster_trifluoroborate Potassium (5-Carboxypyridin-3-yl)trifluoroborate BA R-B(OH)₂ BA_structure Tricoordinate Boron (Vacant p-orbital) BA->BA_structure leads to Instability Instability (Decomposition Pathways) BA_structure->Instability Yield_Variability Variable Yields Instability->Yield_Variability Handling_Difficulties Difficult Handling Instability->Handling_Difficulties Storage_Issues Special Storage Instability->Storage_Issues TFB K⁺[R-BF₃]⁻ TFB_structure Tetracoordinate Boron (Stable Anion) TFB->TFB_structure results in Stability Enhanced Stability (Air & Moisture Tolerant) TFB_structure->Stability High_Yields Consistent High Yields Stability->High_Yields Ease_of_Handling Easy to Handle Stability->Ease_of_Handling Long_Shelf_Life Long Shelf-Life Stability->Long_Shelf_Life

Caption: Logical relationship diagram illustrating the structural advantages of potassium trifluoroborate salts over boronic acids.

Experimental Protocols

Synthesis of Potassium (5-carboxypyridin-3-yl)trifluoroborate

This protocol describes a general procedure for the conversion of a heteroarylboronic acid to its corresponding potassium trifluoroborate salt.[3]

Materials:

  • This compound

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂)

  • Water (H₂O)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol (approximately 2 M).

  • To the stirred solution, add a saturated aqueous solution of KHF₂ (4.0 equiv).

  • Stir the resulting mixture at room temperature for 30-60 minutes.

  • Remove the methanol under reduced pressure.

  • Add acetone to the residue and stir to precipitate the potassium trifluoroborate salt.

  • Collect the solid by filtration, wash with acetone, and dry under vacuum.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of potassium (5-carboxypyridin-3-yl)trifluoroborate with an aryl halide.[13]

Materials:

  • Potassium (5-carboxypyridin-3-yl)trifluoroborate (1.05 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • To a Schlenk tube, add the potassium (5-carboxypyridin-3-yl)trifluoroborate, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G Experimental Workflow: Suzuki-Miyaura Coupling start Start reagents Combine Reagents: - K[R-BF₃] - Aryl Halide - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (Monitor Progress) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: A simplified experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

G Suzuki-Miyaura Catalytic Cycle with Potassium Trifluoroborate Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R'-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RedElim Reductive Elimination PdII->RedElim cis-R-Pd(II)L₂-R' Transmetal->PdII R-Pd(II)L₂-R' RedElim->Pd0 Product R-R' RedElim->Product ArX Ar-X ArX->OxAdd K_RBF3 K⁺[R-BF₃]⁻ Boronic_Acid R-B(OH)₂ K_RBF3->Boronic_Acid Hydrolysis Boronic_Acid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

References

A Comparative Guide to the Reactivity of Pyridine and Pyrimidine Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, particularly within pharmaceutical and materials science. Among the vast array of building blocks, heteroaryl boronic acids are indispensable for introducing nitrogen-containing aromatic moieties. This guide provides an objective, data-driven comparison of the reactivity of two common classes of these reagents: pyridine boronic acids and pyrimidine boronic acids.

Executive Summary

Both pyridine and pyrimidine boronic acids are classified as π-deficient heterocycles, which presents inherent challenges in Suzuki-Miyaura couplings. The electron-withdrawing nature of the nitrogen atoms in the aromatic rings slows the crucial transmetalation step of the catalytic cycle.[1] Furthermore, the Lewis basicity of these nitrogen atoms can lead to coordination with the palladium catalyst, resulting in its deactivation.[1]

A significant challenge, particularly for 2-substituted pyridine and pyrimidine boronic acids, is their susceptibility to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired coupled product.[1][2][3] Despite these difficulties, the strategic importance of these motifs has driven the development of specialized conditions and reagents to facilitate their use in cross-coupling reactions.

Generally, the reactivity of pyrimidine boronic acids is highly dependent on the position of the boronic acid group, with the 5-position being the most reactive, followed by the 4-position, and the 2-position being the most challenging.[2] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[2][4]

Factors Influencing Reactivity

Several factors dictate the success of Suzuki-Miyaura couplings involving pyridine and pyrimidine boronic acids:

  • Position of the Boronic Acid: As noted, the isomeric position of the boronic acid has a profound impact on reactivity. For pyrimidines, the 5-position is electronically favorable for transmetalation.[2] The 2- and 4-positions are more electron-deficient, and the proximity of the nitrogen atoms in the 2-position can lead to catalyst inhibition.[2]

  • Stability of the Boron Reagent: To counteract protodeboronation, more stable derivatives of boronic acids are often employed. These include boronate esters (e.g., pinacol and MIDA esters) and trifluoroborate salts, which generally exhibit greater stability and are easier to handle.[2][5]

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as RuPhos and XPhos, have proven effective in promoting the desired coupling by stabilizing the catalyst and facilitating key steps in the catalytic cycle.[4]

  • Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. Microwave-assisted heating is often used to accelerate these challenging couplings.[6]

Quantitative Performance Comparison

The following tables summarize representative data from the literature for Suzuki-Miyaura couplings of pyridine and pyrimidine boronic acids. It is important to note that direct comparisons are challenging due to the wide variety of substrates, catalysts, and conditions reported. However, these tables provide valuable insights into successful strategies for each class of reagent.

Table 1: Suzuki-Miyaura Coupling of Pyridine Boronic Acids

Pyridine Boronic Acid DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Pyridylboronic acid4-BromoanisolePd₂(dba)₃ (1.5)1 (3)KFDioxane1101274
3-Pyridylboronic acid3-BromoquinolinePd(OAc)₂ (1.5)PPh₃ (6)Na₂CO₃Dioxane/H₂O952.590-95
4-Pyridylboronic acid4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
2-Fluoropyridine-3-boronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)-Na₃PO₄Dioxane1001268
2-Chloro-5-pyridylboronic acid3-Amino-2-bromopyridinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃DioxaneReflux885

Table 2: Suzuki-Miyaura Coupling of Pyrimidine Boronic Acids

Pyrimidine Boronic Acid DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pyrimidine-5-boronic acid1-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)-K₂CO₃DMF801285
2,4-Dimethoxypyrimidine-5-boronic acid4-BromoanisolePd(dppf)Cl₂ (5)-Na₂CO₃Dioxane/H₂O1001292
4-Pyrimidinylboronic acid4-IodoanisolePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801678
2-Pyrimidinylboronic acid pinacol ester4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001865
5-Pyrimidinyl boronic esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O651245

Experimental Protocols

The following are general starting protocols for Suzuki-Miyaura coupling reactions. Optimization of specific parameters is often necessary for a given substrate pair.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), the pyridine or pyrimidine boronic acid or derivative (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if required, 1-10 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen). Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a microwave reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), the pyridine or pyrimidine boronic acid or derivative (1.0-1.5 equiv.), the palladium catalyst (0.5-5 mol%), the ligand (if required), and the base (2.0-3.0 equiv.).[7]

  • Solvent Addition: Add the degassed solvent. Seal the vessel.[7]

  • Reaction: Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[7]

  • Workup and Purification: Follow the workup and purification steps outlined in the general protocol.[7]

Visualizing the Process

To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr_prime BX_Base X-B(OR)₂ + Base Transmetal->BX_Base RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalytic Cycle Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Ar_prime_B Ar'-B(OR)₂ (Boronic Acid/Ester) Ar_prime_B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors cluster_pyridine Pyridine Boronic Acids cluster_pyrimidine Pyrimidine Boronic Acids cluster_factors Key Challenges Py2 2-Pyridyl (Challenging) Protodeboronation Protodeboronation Py2->Protodeboronation Catalyst_Inhibition Catalyst Inhibition (N-Pd Coordination) Py2->Catalyst_Inhibition Electron_Deficiency Electron Deficiency (Slow Transmetalation) Py2->Electron_Deficiency Py3 3-Pyridyl (Reactive) Py3->Electron_Deficiency Py4 4-Pyridyl (Intermediate) Py4->Electron_Deficiency Pym2 2-Pyrimidinyl (Very Challenging) Pym2->Protodeboronation Pym2->Catalyst_Inhibition Pym2->Electron_Deficiency Pym4 4-Pyrimidinyl (Challenging) Pym4->Electron_Deficiency Pym4->Electron_Deficiency Pym5 5-Pyrimidinyl (Most Reactive) Pym5->Electron_Deficiency

Caption: Factors influencing the reactivity of pyridine and pyrimidine boronic acids.

Conclusion

The Suzuki-Miyaura coupling of pyridine and pyrimidine boronic acids, while challenging, is a critical transformation in modern synthetic chemistry. An understanding of the inherent reactivity patterns, particularly the influence of the nitrogen atom's position, is key to developing successful reaction protocols. For pyrimidines, the 5-isomers are generally the most reliable coupling partners, while the 2-isomers of both heterocycles require specialized conditions, such as the use of more stable boronate esters and highly active catalyst systems, to achieve good yields. This guide provides a framework for researchers to navigate these challenges and effectively incorporate these important structural motifs into their target molecules.

References

A Comparative Guide to the Synthesis and Characterization of 5-Aryl-3-Pyridinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to novel 5-aryl-3-pyridinecarboxylic acid derivatives, a class of compounds of significant interest in medicinal chemistry. While direct literature on the extensive synthesis and characterization of novel compounds starting from 5-carboxypyridine-3-boronic acid is limited, this guide outlines the prevalent Suzuki-Miyaura cross-coupling strategy, offering a robust and versatile pathway to these valuable molecules. We present a detailed examination of the synthesis of 5-arylnicotinic acid derivatives, which are structurally analogous to the target compounds, and provide the necessary experimental framework for their preparation and characterization.

Introduction to 5-Aryl-3-Pyridinecarboxylic Acids

The pyridinecarboxylic acid scaffold is a cornerstone in the development of new therapeutic agents. The introduction of an aryl moiety at the 5-position of the pyridine ring can significantly modulate the biological activity of the parent molecule, leading to new drug candidates with improved potency and selectivity. The Suzuki-Miyaura coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a reliable strategy for the synthesis of these derivatives under mild conditions with a broad tolerance for various functional groups.[1]

Synthetic Strategies: A Comparative Overview

The synthesis of 5-aryl-3-pyridinecarboxylic acids can be approached from two primary perspectives in the context of the Suzuki-Miyaura coupling:

  • Route A: Coupling of an arylboronic acid with a halogenated pyridinecarboxylic acid (e.g., 5-bromonicotinic acid).

  • Route B: Coupling of this compound with an aryl halide.

While both routes are theoretically sound, the literature more extensively documents Route A. This guide will focus on the well-established protocols for this approach, which can be readily adapted for the synthesis of a diverse library of 5-aryl-3-pyridinecarboxylic acid derivatives.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Arylboronic Acids[1]

This protocol provides a general procedure for the synthesis of 5-arylnicotinic acids, which are structural isomers of the target compounds and for which more extensive data is available.

Materials:

  • 5-Bromonicotinic acid

  • Arylboronic acid (e.g., Phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate [K₃PO₄], Sodium carbonate [Na₂CO₃])

  • Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF], Toluene/Ethanol mixture)

Procedure:

  • In a reaction vessel, combine 5-bromonicotinic acid (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent to the reaction mixture.

  • Add the palladium catalyst (typically 2-5 mol%) to the mixture.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up: Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure 5-arylnicotinic acid.

Data Presentation: A Comparative Analysis

The following table summarizes the characterization data for representative 5-arylnicotinic acid derivatives synthesized via the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids. This data serves as a benchmark for the characterization of newly synthesized analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Arylboronic Acid UsedYield (%)Reference
5-Phenylnicotinic acidC₁₂H₉NO₂199.21Phenylboronic acid85[1]
5-(4-Fluorophenyl)nicotinic acidC₁₂H₈FNO₂217.194-Fluorophenylboronic acidNot specified[1]
5-(3-Fluoro-4-methylphenyl)nicotinic acidC₁₃H₁₀FNO₂231.223-Fluoro-4-methylphenylboronic acid78[1]

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Product Reactant1 5-Bromonicotinic Acid Reaction Reaction at 80-100°C under Inert Atmosphere Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K3PO4) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 5-Arylnicotinic Acid Purification->Product

Caption: General workflow for the synthesis of 5-arylnicotinic acid derivatives via Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl PdII_Boronate [Ar-Pd(II)-Ar']Ln PdII_Aryl->PdII_Boronate PdII_Boronate->Pd0 Reductive Elimination Product Ar-Ar' PdII_Boronate->Product Reactant_Halide Ar-X Reactant_Halide->Pd0 Oxidative Addition Reactant_Boronic Ar'-B(OH)2 Borate [Ar'-B(OH)3]- Reactant_Boronic->Borate Activation Base Base Base->Borate Borate->PdII_Aryl Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of novel compounds derived from this compound holds significant promise for the discovery of new bioactive molecules. While direct and extensive studies on this specific starting material are emerging, the well-established Suzuki-Miyaura coupling of analogous structures, such as 5-bromonicotinic acid, provides a robust and adaptable framework for the synthesis and characterization of the target 5-aryl-3-pyridinecarboxylic acids. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute the synthesis of novel derivatives for further investigation in drug discovery and development programs.

References

Navigating the Research Landscape: The Scarcity of SAR Studies on 5-Carboxypyridine-3-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of the scientific literature, detailed structure-activity relationship (SAR) studies specifically focused on 5-carboxypyridine-3-boronic acid derivatives remain elusive. While the broader fields of boronic acid chemistry and pyridine-containing pharmaceuticals are rich with research, the direct exploration of this particular scaffold's SAR for therapeutic applications appears to be an under-investigated area. This report addresses the current knowledge gap and outlines a potential path forward for researchers interested in this promising class of compounds.

The Potential of the this compound Scaffold

The this compound scaffold is an intriguing starting point for medicinal chemistry campaigns. It combines the established pharmacophoric features of both pyridine and boronic acid moieties.

  • Pyridine Ring: A common motif in numerous approved drugs, the pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-stacking. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor interactions.

  • Boronic Acid Group: This functional group is a versatile warhead for enzyme inhibitors, capable of forming reversible covalent bonds with active site serine, threonine, or lysine residues. Several FDA-approved drugs, such as bortezomib and vaborbactam, feature a boronic acid moiety, highlighting its therapeutic potential. The boronic acid can also participate in hydrogen bonding interactions.

  • Carboxylic Acid Group: The carboxylic acid at the 5-position provides an additional point for interaction with biological targets, often forming salt bridges or strong hydrogen bonds. It also offers a convenient handle for synthetic modification to modulate physicochemical properties like solubility and to explore different binding pockets of a target protein.

A Hypothetical SAR Study: A Roadmap for Future Research

Given the lack of existing data, a hypothetical SAR study could provide a framework for future investigations into this compound derivatives. Such a study would be crucial to unlock the therapeutic potential of this scaffold.

Experimental Workflow for a Hypothetical SAR Study

The following diagram outlines a logical workflow for a typical SAR study, which could be applied to this compound derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Modification Modification of Carboxylic Acid (Amides, Esters) Start->Modification CrossCoupling Modification of Pyridine Ring (Suzuki, etc.) Start->CrossCoupling PrimaryAssay Primary Enzyme/Cell-based Assay Modification->PrimaryAssay CrossCoupling->PrimaryAssay DoseResponse Dose-Response & IC50 Determination PrimaryAssay->DoseResponse SAR_Analysis Structure-Activity Relationship Analysis DoseResponse->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Modification Iterative Design Lead_Opt->CrossCoupling Iterative Design

A hypothetical workflow for a structure-activity relationship (SAR) study.
Data Presentation: A Template for Future Findings

Should such a study be undertaken, the resulting data could be presented in a clear, tabular format for easy comparison. Below is a template table that researchers could use to report their findings.

Compound IDR1-Substitution (at Carboxylic Acid)R2-Substitution (on Pyridine Ring)Target Enzyme IC50 (µM)Cellular Activity (EC50, µM)
Parent -COOH-H>100>100
1a -CONH-Phenyl-H50.275.1
1b -CONH-(4-Cl-Phenyl)-H25.840.3
2a -COOH6-Methyl80.5>100
2b -COOH6-Phenyl45.160.9
Experimental Protocols: A Foundation for Reproducibility

Detailed experimental protocols are essential for the validation and replication of scientific findings. Future publications on the SAR of this compound derivatives should include comprehensive descriptions of their synthetic procedures and biological assays.

Example Synthetic Protocol: Amide Analogue Synthesis

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Example Biological Assay Protocol: Generic Kinase Inhibition Assay

  • Assay Principle: The inhibitory activity of the compounds would be determined using a fluorescence-based kinase assay, measuring the phosphorylation of a substrate peptide.

  • Reagents: Kinase enzyme, substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).

    • In a 384-well plate, add the assay buffer, the kinase enzyme, and the test compound.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Conclusion and Future Directions

While the current body of scientific literature lacks specific SAR studies on this compound derivatives, the scaffold itself holds considerable promise for the development of novel enzyme inhibitors. The convergence of the well-established therapeutic relevance of both pyridine and boronic acid moieties suggests that this is a fertile ground for future drug discovery efforts.

Researchers are encouraged to undertake systematic SAR studies on this scaffold. The generation of a library of derivatives with modifications at the carboxylic acid and pyridine ring, followed by screening against relevant biological targets, will be instrumental in elucidating the key structural features required for potent and selective activity. The publication of such studies, complete with quantitative data and detailed experimental protocols, will be a valuable contribution to the medicinal chemistry community and could pave the way for the development of new therapeutic agents.

Safety Operating Guide

Proper Disposal of 5-Carboxypyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 5-Carboxypyridine-3-boronic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Essential PPE includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][3]

Hazard Summary

The following table summarizes the known hazards of this compound and related compounds. This information is critical for assessing risk and determining the appropriate disposal route.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]
(Single Exposure)

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it should not be released into the environment.[1] Do not empty it into drains.[1] The recommended procedure is to dispose of the chemical through an approved waste disposal plant.[1][2]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • The container must be sealable, airtight, and compatible with the chemical.[3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[1][3]

2. Labeling:

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.[3]

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date accumulation started.

3. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[3]

4. Final Disposal:

  • Once the waste container is full or no longer in use, arrange for its collection by a licensed hazardous waste disposal company.

  • Follow all local, regional, and national regulations for the disposal of chemical waste.[1] Chemical waste generators are responsible for correctly classifying their waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste ppe_check Is appropriate PPE being worn? start->ppe_check wear_ppe Wear safety goggles, gloves, and lab coat ppe_check->wear_ppe No waste_type Is the waste a solid, liquid, or contaminated material? ppe_check->waste_type Yes wear_ppe->ppe_check collect_solid Carefully sweep solid into a labeled hazardous waste container waste_type->collect_solid Solid collect_liquid Absorb liquid with inert material and place in a labeled hazardous waste container waste_type->collect_liquid Liquid collect_contaminated Place contaminated materials (e.g., gloves, paper) in the same hazardous waste container waste_type->collect_contaminated Contaminated Material store Store the sealed container in a designated, well-ventilated area away from incompatibles collect_solid->store collect_liquid->store collect_contaminated->store disposal_request Arrange for pickup by a licensed hazardous waste disposal service store->disposal_request end End: Waste properly disposed disposal_request->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.